GM1-Pentasaccharide
Description
BenchChem offers high-quality GM1-Pentasaccharide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GM1-Pentasaccharide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPDMZSLCJVCR-XWSXOIAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N2O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616695 | |
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-37-7 | |
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: GM1 Pentasaccharide – Structural Dynamics, Synthesis, and Characterization
Executive Summary
The GM1 pentasaccharide (II³Neu5AcGgOse4) represents the bioactive hydrophilic headgroup of the GM1 ganglioside. Unlike its lipid-conjugated counterpart, the free pentasaccharide offers high solubility and specific affinity for the Cholera Toxin B-subunit (CTB) and various neurotrophic factors without the amphiphilic aggregation issues associated with ceramides. This guide details the structural topology, molecular weight calculations, chemoenzymatic synthesis, and validation protocols for the GM1 pentasaccharide, designed for researchers in glycobiology and therapeutic development.
Part 1: Structural Anatomy & Physicochemical Properties[1]
Chemical Topology
The GM1 pentasaccharide is a branched structure.[1][2] Its core linear backbone consists of a tetra-saccharide (Gg4) with a specific branching point at the internal galactose residue where N-acetylneuraminic acid (Neu5Ac/Sialic acid) is attached via an
IUPAC Designation:
Key Structural Features:
-
Reducing End: Glucose (Glc).[2] In free oligosaccharides, this exists in equilibrium between
and anomers unless reduced to an alditol. -
The "Two-Fingered Grip": The terminal Galactose and the branching Sialic acid (Neu5Ac) form a specific epitope recognized by CTB. Steric positioning of these two residues is critical for binding affinity.
Visualization of Linkage Map
Figure 1: Topological linkage map of GM1 Pentasaccharide showing the specific glycosidic bonds and the branching point at the internal galactose.
Molecular Weight and Formula Analysis
Accurate molecular weight determination is dependent on the salt form (Free Acid vs. Sodium Salt) and hydration state.
Table 1: Physicochemical Constants
| Property | Free Acid Form | Sodium Salt (Monosodium) |
| Molecular Formula | ||
| Monoisotopic Mass | 998.35 Da | 1020.33 Da |
| Average Mol. Weight | 998.88 g/mol | 1020.86 g/mol |
| Nitrogen Count | 2 (1 in GalNAc, 1 in Neu5Ac) | 2 |
| Net Charge (pH 7.4) | -1 (Carboxylate on Neu5Ac) | Neutral (Ion pair) |
Critical Note: In Mass Spectrometry (ESI-MS negative mode), the dominant species is often
at m/z 997.34 . If using sodium adducts in positive mode, look forat m/z 1021.34 .
Part 2: Chemoenzymatic Synthesis Strategy
Traditional chemical synthesis of GM1 is labor-intensive due to complex protecting group manipulations.[4] The current industry standard is One-Pot Multienzyme (OPME) Chemoenzymatic Synthesis , utilizing bacterial glycosyltransferases (e.g., from Campylobacter jejuni or Pasteurella multocida).
The OPME Protocol
This protocol builds the pentasaccharide sequentially from a Lactose (Lac) core.
Reagents Required:
-
Acceptor: Lactose (or Lactosyl-azide if conjugation is required).
-
Donors: CMP-Neu5Ac, UDP-GalNAc, UDP-Gal.
-
Enzymes:
- 2,3-Sialyltransferase (e.g., PmST1 or Cst-I ).
- 1,4-GalNAc transferase (e.g., CgtA ).
- 1,3-Galactosyltransferase (e.g., CgtB ).
-
Alkaline Phosphatase (to degrade inhibitory nucleotide byproducts).
Synthesis Workflow Diagram
Figure 2: Sequential enzymatic glycosylation cascade for GM1 production. Note that modern OPME can perform these steps in a single vessel by carefully balancing enzyme kinetics.
Step-by-Step Methodology
-
Sialylation (Lac
GM3): Incubate Lactose (10 mM) with CMP-Neu5Ac (1.2 eq) and PmST1 in Tris-HCl buffer (pH 8.0) containing . Monitor by TLC (Ethyl Acetate:Acetic Acid:MeOH:H2O). -
GalNAc Addition (GM3
GM2): Add UDP-GalNAc and CgtA directly to the mixture. CgtA is highly specific for the Neu5Ac 2-3Gal acceptor. -
Galactosylation (GM2
GM1): Add UDP-Gal and CgtB. -
Purification: The highly polar pentasaccharide is purified via Size Exclusion Chromatography (Bio-Gel P-2) or HPLC (Amide-80 column) to remove salts and nucleotides.
Part 3: Analytical Characterization
To validate the identity of the synthesized or purchased GM1 pentasaccharide, use the following multi-modal approach.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for linkage verification.
-
Solvent:
, 600 MHz or higher. -
Key Diagnostic Signals (approximate
ppm):-
H-3 Equatorial (Neu5Ac):
ppm (dd). This confirms the presence of sialic acid.[5] -
H-3 Axial (Neu5Ac):
ppm (t). -
N-Acetyl Methyls: Singlets at
ppm (GalNAc) and ppm (Neu5Ac). -
Anomeric Protons:
-
Terminal Gal (
1-3): ppm. -
GalNAc (
1-4): ppm. -
Internal Gal (
1-4): ppm.
-
-
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (preferred due to the carboxylic acid on Neu5Ac).
-
Target Ion:
. -
Fragmentation (MS/MS): Look for the loss of Neu5Ac (mass shift of 291 Da) to confirm the branching.
Part 4: Functional Validation (CTB Binding Assay)
The biological integrity of GM1 pentasaccharide is defined by its ability to bind Cholera Toxin Subunit B (CTB).
Protocol: Competitive ELISA
Since the free pentasaccharide does not adsorb well to ELISA plates (lacking the lipid tail), a competitive inhibition assay is required.
Materials:
-
GM1 Ganglioside (full lipid) coated plate.
-
Biotinylated CTB (CTB-Biotin).
Procedure:
-
Coat: Coat 96-well plate with full GM1 ganglioside (
in methanol, evaporate to dry). Block with 1% BSA. -
Pre-incubate: Mix CTB-Biotin (
) with varying concentrations of your GM1 Pentasaccharide sample (0.1 nM to 10 ) in PBS for 30 mins. -
Bind: Transfer mixtures to the GM1-coated plate. Incubate 1 hour.
-
Detect: Wash and add Streptavidin-HRP. Develop with TMB substrate.
-
Result: A decrease in signal indicates the pentasaccharide is successfully binding CTB in solution, preventing it from binding the plate. Calculate
.
References
-
Yu, H., et al. (2023). Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. Chemistry – A European Journal. [Link]
-
Merritt, E. A., et al. (1994). Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide. Protein Science. [Link]
-
PubChem. Ganglioside GM1 (Compound Summary). National Library of Medicine. [Link]
-
Schoenmakers, S., et al. (2025). Divergent Chemoenzymatic Synthesis of Sulfated Ganglio-Oligosaccharides. Angewandte Chemie. [Link]
Sources
- 1. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of GM1 ganglioside recognition by simian virus 40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganglioside GM1 | C73H131N3O31 | CID 9963963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. GM1 - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. GM1-Pentasaccharide | CAS 52659-37-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. GM1 Pentasaccharide sodium salt | CAS 67063-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
The Amphiphilic Paradox: GM1 Ganglioside vs. GM1 Pentasaccharide
Topic: GM1 Pentasaccharide vs. GM1 Ganglioside Biological Activity Content Type: Technical Whitepaper / Comparative Guide Audience: Drug Development Scientists, Neurobiologists, and Glycobiology Researchers
Decoupling the Lipid Anchor from the Bioactive Glycan in Therapeutic Design
Executive Summary
For decades, the therapeutic potential of GM1 ganglioside (II³Neu5AcGg4Cer) in neurodegenerative diseases has been hampered by a physicochemical bottleneck: its amphiphilic nature leads to micelle formation, poor bioavailability, and limited Blood-Brain Barrier (BBB) penetration.[1]
Recent advances have shifted focus to the GM1 Pentasaccharide (GM1-OS) —the soluble glycan headgroup cleaved from the ceramide tail. Contrary to the classical dogma that membrane anchoring is strictly required for signaling, emerging data suggests that GM1-OS retains critical neurotrophic activity while exhibiting superior pharmacokinetics. This guide dissects the biological divergence between the native lipid-anchored GM1 and its soluble oligosaccharide counterpart, providing a roadmap for validation assays in drug development.
Structural & Physicochemical Divergence[2]
The fundamental difference lies in the presence of the ceramide tail. This hydrophobic anchor dictates the molecule's supramolecular behavior in solution and its localization in biological membranes.
| Feature | GM1 Ganglioside (Native) | GM1 Pentasaccharide (GM1-OS) | Implications for Bioactivity |
| Structure | Oligosaccharide + Ceramide Tail | Oligosaccharide Only (Soluble) | GM1: Anchors to membranes.GM1-OS: Freely soluble in cytosol/media.[1][2][3] |
| Supramolecular State | Forms Micelles (CMC ~10⁻⁸ M) | Monomeric in solution | GM1: Aggregates; slow diffusion.GM1-OS: Rapid diffusion; high bioavailability.[1] |
| BBB Permeability | Low (Amphiphilic barrier) | High (Paracellular transport) | GM1-OS crosses BBB ~20x faster than GM1 [1].[1][3][4] |
| Membrane Localization | Lipid Rafts (Caveolae) | Non-specific / Cytosolic | GM1: Clusters receptors (TrkB).GM1-OS: Interacts with ECD of receptors.[1] |
Visualization: Structural Cleavage & Functional Domains
The following diagram illustrates the enzymatic cleavage of GM1 and the resulting functional moieties.
Figure 1: Enzymatic dissection of GM1 Ganglioside.[1][5] The cleavage releases the soluble pentasaccharide, which retains ligand-binding capabilities but loses membrane-anchoring properties.[1]
Biological Activity Profiles
A. Neurotrophic Signaling (Trk Receptors)[1][3][4]
-
Classical View: GM1 must insert into the plasma membrane to modulate Trk receptors (TrkA/TrkB) by altering membrane fluidity and promoting dimerization in lipid rafts.
-
Emerging Evidence: The soluble GM1-OS is sufficient to bind the extracellular domain of Trk receptors, inducing autophosphorylation and downstream signaling (ERK/Akt pathways) without membrane insertion [1][2].
B. Toxin Neutralization (Cholera Toxin B - CTB)[1]
-
Affinity vs. Avidity: Both molecules bind CTB.[6] However, native GM1 embedded in a membrane allows the pentameric CTB to bind up to five GM1 molecules simultaneously (high avidity). Soluble GM1-OS binds CTB with high affinity (Kd ~nM range) but lacks the surface-display avidity effect.[1]
-
Therapeutic Implication: For toxin neutralization in the gut, GM1-OS is an effective "decoy" inhibitor, preventing the toxin from binding to the intestinal wall.
C. Pathological Protein Aggregation (Alpha-Synuclein)[1][2][4][5]
-
Mechanism: GM1-OS binds directly to alpha-synuclein monomers.[1] This interaction stabilizes the alpha-helical conformation, preventing the transition to the toxic beta-sheet rich fibrils associated with Parkinson's disease [3].
-
Advantage: Because GM1-OS does not form micelles, it can interact with cytosolic alpha-synuclein more effectively than lipid-bound GM1.[1]
Mechanistic Pathway Comparison
The following diagram contrasts how the two forms initiate signaling. Note the "Raft-Dependent" vs. "Direct Interaction" pathways.[1]
Figure 2: Mechanistic divergence.[1] Native GM1 (Blue) relies on membrane organization (Rafts) to cluster receptors.[1] Soluble GM1-OS (Green) bypasses the raft requirement by directly engaging the receptor's extracellular domain.[1]
Experimental Protocols for Validation
To validate the bioactivity of GM1-OS vs. GM1 in your specific pipeline, use these self-validating protocols.
Protocol A: Comparative Neurite Outgrowth Assay (PC12 Cells)
Objective: Determine if the soluble pentasaccharide can mimic the neurotrophic potentiation of the full ganglioside.
-
Cell Preparation:
-
Seed PC12 cells at
cells/cm² on collagen-IV coated plates. -
Media: RPMI-1640 + 1% Horse Serum (low serum starvation).[1]
-
-
Treatment Groups:
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Quantification:
-
Validation Check: The GM1 Group should show ~20-30% greater outgrowth than NGF alone. If GM1-OS is bioactive, it should statistically match the GM1 Group.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Quantify the affinity (KD) difference between soluble and membrane-mimetic binding.
-
Chip Preparation:
-
Channel 1 (Reference): Unmodified dextran surface.
-
Channel 2 (Ligand): Immobilize Cholera Toxin B (CTB) or Trk-Fc chimera via amine coupling.[1]
-
-
Analyte Injection:
-
Inject GM1 Pentasaccharide (0.1 nM to 1 µM concentration series).
-
Note: You cannot inject full GM1 Ganglioside easily due to micelle formation. Instead, use GM1-OS to determine intrinsic affinity.[1]
-
-
Liposome Competition (Reverse Assay):
-
Data Analysis:
Therapeutic Implications & References
Why Switch to GM1 Pentasaccharide?
-
Safety: Removing the lipid tail reduces the risk of anti-ganglioside antibody formation (Guillain-Barré syndrome risk associated with bovine gangliosides).
-
Delivery: High solubility allows for intranasal or intravenous delivery with better CNS penetration [1].
-
Manufacturing: GM1-OS can be produced via enzymatic cleavage of natural GM1 or via chemo-enzymatic synthesis, ensuring higher purity than lipid extraction.[1]
References
-
Chiricozzi, E. et al. (2020).[1] "GM1 Oligosaccharide Crosses the Human Blood–Brain Barrier In Vitro by a Paracellular Route."[3] International Journal of Molecular Sciences. Link[1]
-
Di Biase, E. et al. (2020).[1][7] "GM1 Oligosaccharide Efficacy in Parkinson’s Disease: Protection against MPTP."[8] International Journal of Molecular Sciences. Link[1]
-
Ledeen, R.W.[1] & Wu, G. (2015).[1] "The multi-tasking GM1 ganglioside: a potential therapeutic agent for neurodegenerative diseases."[3] Trends in Biochemical Sciences. Link
-
Schengrund, C.L. (2015).[1] "Gangliosides: glycosphingolipids essential for the nervous system."[7] Trends in Biochemical Sciences. Link
Sources
- 1. GM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Clinical Imperative: Understanding GM1 Gangliosidosis
An In-Depth Technical Guide to the H3N2b Pentasaccharide: A Validated Biomarker for GM1 Gangliosidosis
This guide provides a comprehensive technical overview of the H3N2b pentasaccharide, a pivotal biomarker for the diagnosis and therapeutic monitoring of GM1 gangliosidosis. It is intended for researchers, clinical scientists, and drug development professionals engaged in the study and treatment of lysosomal storage diseases. We will delve into the underlying pathology of GM1 gangliosidosis, the biochemical rationale for H3N2b accumulation, the definitive analytical methodology for its quantification, and its proven application as a pharmacodynamic biomarker in gene therapy trials.
GM1 gangliosidosis is a rare, autosomal recessive lysosomal storage disorder with devastating neurodegenerative consequences.[1][2][3] The disease arises from mutations in the GLB1 gene, which provides the blueprint for the lysosomal enzyme β-galactosidase (β-gal).[1][4][5] This enzyme is critical for the catabolism of glycoconjugates with terminal β-galactose residues.
A deficiency in β-gal activity leads to the progressive and toxic accumulation of its primary substrate, GM1 ganglioside, particularly within the neurons of the central nervous system (CNS).[5][6][7] This accumulation disrupts cellular function, triggers apoptosis, and results in the severe neurological decline characteristic of the disease.[7][8] The clinical presentation varies in severity and age of onset, generally classified into three types: infantile (Type I), late-infantile/juvenile (Type II), and adult (Type III).[1][8]
The development of effective therapies, such as adeno-associated virus (AAV) gene therapy, has created an urgent need for sensitive and reliable biomarkers to assess treatment efficacy.[9] An ideal biomarker should be directly linked to the disease's pathophysiology and reflect the restoration of normal metabolic function in response to treatment.
The Biomarker: Emergence of the H3N2b Pentasaccharide
While GM1 ganglioside itself is the primary storage product, its utility as a biofluid biomarker is limited due to moderate elevation in accessible fluids like plasma and cerebrospinal fluid (CSF).[9] A more robust biomarker was discovered through oligosaccharide screening, which identified a specific pentasaccharide, designated H3N2b.[9][10]
This pentasaccharide is dramatically elevated—by more than 18 to 20-fold—in the plasma, CSF, and urine of GM1 gangliosidosis patients.[9][10] This substantial dynamic range between affected individuals and healthy controls makes H3N2b a superior biomarker candidate. Its presence in urine is particularly advantageous, allowing for non-invasive sample collection, which is crucial for monitoring pediatric patients.[11][12]
Biochemical Origin of H3N2b
The accumulation of H3N2b is a direct consequence of the enzymatic block in the lysosome. In a healthy individual, β-galactosidase hydrolyzes terminal galactose from various glycoconjugates. When this enzyme is deficient, these glycoconjugates accumulate. H3N2b is one such N-linked glycan substrate that cannot be properly processed, leading to its buildup and subsequent excretion.
Caption: Biochemical pathway of H3N2b accumulation in GM1 gangliosidosis.
Definitive Quantification: The LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of H3N2b in biological matrices.[9][10] This methodology offers unparalleled sensitivity and specificity, allowing for the detection of the biomarker even at low concentrations and distinguishing it from structurally similar molecules.
Rationale for LC-MS/MS
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides high specificity. It works by isolating a specific precursor ion (the mass of H3N2b) and then fragmenting it to detect a unique product ion. This precursor-product ion transition is a distinct signature for the target analyte, minimizing interference from other components in the sample matrix.
-
Sensitivity: LC-MS/MS can achieve limits of quantification in the low nanomolar to picomolar range, which is essential for accurately measuring biomarker levels, especially after therapeutic intervention when concentrations are expected to decrease significantly.[13]
-
Versatility: The method can be adapted for various biological fluids, including plasma, CSF, and urine, making it suitable for a wide range of clinical and preclinical studies.
Step-by-Step Analytical Workflow
The following protocol outlines a robust, self-validating system for the quantification of H3N2b.
1. Sample Preparation:
-
Objective: To extract H3N2b from the biological matrix and remove interfering substances like proteins and salts.
-
Procedure (Urine):
-
Thaw urine samples on ice.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) for H3N2b. The SIL-IS is chemically identical but mass-shifted, allowing it to correct for variability during sample processing and analysis.
-
Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile. Vortex vigorously.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).
-
2. Chromatographic Separation (LC):
-
Objective: To separate H3N2b from other sample components before it enters the mass spectrometer.
-
System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining and separating polar analytes like oligosaccharides.
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A typical gradient would start at a high percentage of organic mobile phase (e.g., 95% B) to retain H3N2b on the HILIC column, then gradually decrease the percentage of B to elute the analyte.
3. Mass Spectrometric Detection (MS/MS):
-
Objective: To specifically detect and quantify H3N2b and its internal standard.
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for oligosaccharides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both H3N2b and its SIL-IS must be optimized and programmed into the instrument method.
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of H3N2b and a fixed concentration of the SIL-IS. Process these standards alongside the unknown samples.
-
Quantification: Plot the ratio of the H3N2b peak area to the SIL-IS peak area against the known concentrations of the calibrators. Perform a linear regression to generate a calibration curve. The concentration of H3N2b in the unknown samples is then calculated from this curve.
Sources
- 1. GM1 gangliosidosis: MedlinePlus Genetics [medlineplus.gov]
- 2. GM1 Gangliosidosis | Boston Children's Hospital [childrenshospital.org]
- 3. GM1 Gangliosidosis - Alex - The Leukodystrophy Charity [alextlc.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Frontiers | GM1 Gangliosidosis—A Mini-Review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The GM1 and GM2 Gangliosidoses: Natural History and Progress toward Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using metabolomics and proteomics to identify the potential urine biomarkers for prediction and diagnosis of gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current state of the art for enhancing urine biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GM1 Pentasaccharide in Parkinson's Disease: A Technical Guide to its Neuroprotective Signaling Pathways
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. Current therapies primarily address symptoms, leaving a critical need for disease-modifying interventions. The monosialoganglioside GM1, a crucial component of neuronal membranes, has emerged as a promising multi-target therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by the GM1 pentasaccharide in the context of Parkinson's disease. We will explore its direct interaction with α-synuclein, its potentiation of vital neurotrophic factor signaling, its role in mitigating neuroinflammation, and its support of mitochondrial function. This guide is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed experimental protocols to facilitate further investigation into the therapeutic potential of GM1 and its derivatives.
The Landscape of Parkinson's Disease and the Significance of Neuronal Glycosphingolipids
The pathology of Parkinson's disease is multifaceted, involving a cascade of events that lead to the progressive demise of dopaminergic neurons. Central to this process is the misfolding and aggregation of the α-synuclein protein into toxic oligomers and fibrils, which form the characteristic Lewy bodies found in the brains of PD patients.[1][2] Compounding this are mitochondrial dysfunction, leading to energy deficits and oxidative stress, and chronic neuroinflammation mediated by activated microglia and astrocytes.
Within this complex environment, the composition and integrity of the neuronal plasma membrane play a critical role. Glycosphingolipids, particularly gangliosides, are key modulators of membrane fluidity and are integral to the function of membrane-associated proteins, including receptors and ion channels.[3][4] GM1 is one of the most abundant gangliosides in the vertebrate brain and is essential for various aspects of neuronal function, including differentiation, neuritogenesis, and signal transduction.[2][5] Notably, reduced levels of GM1 have been observed in the substantia nigra of Parkinson's disease patients, suggesting a potential link between GM1 deficiency and the pathogenesis of the disease.[1]
GM1 Pentasaccharide: Structure and Function in the Central Nervous System
GM1 is a monosialotetrahexosylganglioside, consisting of a ceramide lipid anchor and a pentasaccharide head group. This structure comprises a glucose, a galactose, an N-acetylgalactosamine, another galactose, and a terminal N-acetylneuraminic acid (sialic acid) residue. The lipid portion embeds GM1 within the outer leaflet of the plasma membrane, particularly in specialized microdomains known as lipid rafts, while the oligosaccharide chain extends into the extracellular space.[5][6] This orientation allows GM1 to interact with a wide array of extracellular ligands and cell surface receptors, thereby modulating critical signaling events.[3][7]
The oligosaccharide of GM1 is now understood to be the primary bioactive component responsible for many of its neurotrophic and neuroprotective properties.[7] It is this portion of the molecule that directly engages with other proteins and lipids to influence cellular function.
Core Signaling Pathways of GM1 in Parkinson's Disease
GM1's neuroprotective effects in Parkinson's disease are not mediated by a single mechanism but rather through its influence on multiple, interconnected signaling pathways. This section will delve into the core pathways where GM1 has been shown to exert a beneficial effect.
Direct Interaction with α-Synuclein: Preventing Pathological Aggregation
One of the most direct and compelling roles of GM1 in mitigating Parkinson's pathology is its interaction with α-synuclein. GM1 has been shown to specifically bind to monomeric and tetrameric forms of α-synuclein, inducing a conformational shift towards an α-helical structure.[4][8] This is significant because the aggregation-prone state of α-synuclein is characterized by a β-sheet-rich conformation.[8] By stabilizing the non-pathogenic α-helical form, GM1 effectively inhibits the formation of toxic oligomers and fibrils.[4][7]
The interaction is primarily mediated by the GM1 oligosaccharide, which has been demonstrated to prevent both spontaneous and prion-like aggregation of α-synuclein in vitro.[7] Furthermore, GM1 has been shown to promote the clearance of α-synuclein aggregates through the autophagy-lysosomal pathway, further reducing the cellular burden of this toxic protein.[7]
Potentiation of Neurotrophic Factor Signaling
The survival and health of dopaminergic neurons are heavily dependent on the continuous support of neurotrophic factors. GM1 plays a pivotal role in enhancing the signaling of two key neurotrophic factors for these neurons: Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).
GDNF is essential for the maintenance of adult dopaminergic neurons. Its signaling is mediated through a receptor complex consisting of the ligand-binding component GFRα1 and the receptor tyrosine kinase (RTK) Ret. GM1 has been identified as an integral component of this receptor complex, associating with both GFRα1 and Ret in the plasma membrane.[3] This association is crucial for the proper assembly and activation of the receptor complex upon GDNF binding.[3] A deficiency in GM1 leads to attenuated GDNF signaling, which may contribute to the vulnerability of dopaminergic neurons in Parkinson's disease.[3][9] Upon activation by the GM1-facilitated binding of GDNF, the Ret receptor autophosphorylates, initiating downstream pro-survival cascades, including the PI3K/Akt and MAPK/ERK pathways.
BDNF is another critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). GM1 directly associates with the TrkB receptor, and this interaction potentiates BDNF-induced receptor autophosphorylation and subsequent downstream signaling.[4][5] Exogenous GM1 has been shown to enhance neurite outgrowth and neurofilament expression in response to NGF (a related neurotrophin that signals through TrkA) in a manner dependent on Trk kinase activity.[5][10] By amplifying the signaling of these vital neurotrophic factors, GM1 helps to create a more robust pro-survival environment for neurons under stress.
Sources
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells [jove.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: GM1 Pentasaccharide Conjugation for Glycan Microarray Fabrication
Introduction: The Significance of GM1 and Glycan Microarrays
The ganglioside GM1 is a vital component of the cell membrane, particularly enriched in neuronal tissues, where it plays a crucial role in signal transduction, cell adhesion, and modulation of membrane protein function.[1] Its pentasaccharide headgroup is the specific, high-affinity receptor for the B-subunit of Cholera toxin (CTB), a classic model for multivalent protein-carbohydrate interactions.[2][3][4][5][6] Studying these interactions is fundamental to understanding pathogenesis, neurodegenerative diseases like Alzheimer's, and for developing targeted therapeutics.[1]
Glycan microarrays are a powerful high-throughput technology that enables the simultaneous screening of hundreds of glycan-protein interactions with minimal sample consumption.[7][8][9] By immobilizing glycans onto a solid support, researchers can probe these arrays with fluorescently labeled proteins, antibodies, or even whole cells to identify and quantify binding events. This application note provides a detailed, field-proven protocol for the covalent immobilization of a functionalized GM1 pentasaccharide onto N-Hydroxysuccinimide (NHS)-ester activated glass slides, creating a robust tool for investigating its biological binding partners.
Principle of the Method: Covalent Immobilization
The successful fabrication of a glycan microarray hinges on the stable, oriented attachment of the carbohydrate to the slide surface. The most widely used and reliable method involves the reaction between a primary amine on a modified glycan and an NHS-ester activated surface.[10][11][12][13]
This protocol is based on a two-stage process:
-
GM1 Derivatization: The native GM1 pentasaccharide does not possess a functional group suitable for direct covalent linkage. Therefore, it is first synthesized or modified to incorporate a linker with a terminal primary amine (-NH2) group at its reducing end.[1][12][14] This "neoglycoconjugate" is the molecule that will be printed.
-
Covalent Coupling: The amine-functionalized GM1 is printed onto a glass slide pre-activated with NHS-esters. The nucleophilic primary amine of the GM1 linker attacks the electrophilic carbonyl carbon of the NHS-ester, displacing the NHS group and forming a highly stable amide bond.[11][12][15] This reaction is efficient under slightly alkaline conditions (pH 8.0-9.0).
Scientist's Note: The "Why" Behind the Chemistry
-
Why an Amine Linker? The primary amine is an excellent nucleophile at moderately basic pH and is not typically present in natural carbohydrates, preventing non-specific side reactions. The linker itself provides spatial separation between the glycan and the surface, minimizing steric hindrance and promoting accessibility for binding partners.
-
Why NHS-Ester Surfaces? NHS-ester surfaces are highly reactive towards primary amines but are more resistant to hydrolysis than other activated esters, providing a good balance of reactivity and stability.[11][13] This allows for consistent and reproducible immobilization across a print run.
Experimental Workflow Overview
The entire process, from glycan preparation to the final validated microarray, can be visualized as a sequential workflow. Each step is critical for the generation of high-quality, reproducible data.
Caption: High-level workflow for GM1 microarray fabrication.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| Amine-functionalized GM1 Pentasaccharide | In-house synthesis or custom order | Must be of high purity (>95%). Lyophilized powder is preferred. |
| NHS-Ester Activated Glass Slides | Schott Nexterion H, PolyAn 3D-NHS | Store at -20°C under dessicated conditions until use.[16] |
| Sodium Phosphate (Monobasic & Dibasic) | Sigma-Aldrich | For preparing printing buffer. |
| Ethanolamine | Sigma-Aldrich | For blocking unreacted surface groups. |
| Sodium Borate | Sigma-Aldrich | For preparing blocking buffer. |
| Bovine Serum Albumin (BSA), glycan-free | Sigma-Aldrich | For blocking during binding assays (not for slide quenching). |
| Tween-20 | Sigma-Aldrich | Non-ionic detergent for wash buffers. |
| Fluorescently-labeled Cholera Toxin B (CTB) | Sigma-Aldrich (e.g., FITC-CTB) | For Quality Control validation.[3] |
| Robotic Microarray Printer | Arrayjet, PerkinElmer | Contact or non-contact printers are suitable.[14] |
| Microarray Fluorescence Scanner | Agilent, Molecular Devices | Must have appropriate lasers and filters for the chosen fluorophore. |
Protocol 1: Preparation of Glycan Printing Plate
-
Equilibrate Reagents: Allow the lyophilized amine-functionalized GM1 (amino-GM1) and NHS-ester slides to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Prepare Printing Buffer: Prepare 10 mL of Printing Buffer (300 mM Sodium Phosphate, pH 8.5). Some protocols may include up to 0.005% Tween-20.[14]
-
Reconstitute Amino-GM1: Carefully reconstitute the amino-GM1 in a small volume of ultrapure water to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Final Glycan Solution: Dilute the amino-GM1 stock solution into the Printing Buffer to a final concentration of 100 µM.[14][16] This is a common starting concentration, but may require optimization.
-
Load Source Plate: Dispense the 100 µM amino-GM1 solution into a 384-well source plate. Include wells with printing buffer only to serve as negative controls. Also include positive control spots if available (e.g., a biotinylated-BSA).
-
Centrifuge Plate: Centrifuge the source plate at 500 x g for 5 minutes to collect the solution at the bottom of the wells.
Protocol 2: Microarray Printing and Processing
-
Setup Arrayer: Program the microarray printer according to the manufacturer's instructions. Set the printing chamber humidity to 50-60%.[7] This is critical to prevent spot evaporation and ensure proper reaction conditions.
-
Load Slides and Plate: Securely place the NHS-ester slides on the arrayer platen. Load the prepared glycan source plate.
-
Initiate Printing: Start the print run. Typically, each glycan is printed in multiple replicates (e.g., 6) to allow for statistical analysis.[14] The volume of each spot is typically in the nanoliter range.
-
Post-Printing Incubation: After printing, place the slides in a humid chamber (e.g., a slide box with a damp paper towel) and incubate at room temperature for at least 1 hour (or overnight in a desiccator) to ensure the covalent coupling reaction goes to completion.[14][16]
-
Blocking: Prepare a blocking solution of 50 mM ethanolamine in 50 mM sodium borate buffer, pH 8.0-9.2.[14][16] Submerge the slides in this solution for 1 hour at room temperature with gentle agitation. This step quenches all unreacted NHS-ester groups, preventing non-specific binding in subsequent assays.
-
Washing: Wash the slides by immersing them sequentially in containers of:
-
PBS with 0.05% Tween-20 (PBST) (2 times)
-
Ultrapure Water (2 times)
-
-
Drying: Dry the slides by centrifugation in a slide cassette or by blowing with a gentle stream of nitrogen gas.
-
Storage: The fabricated GM1 microarrays are now ready for use. For long-term storage, they should be stored at -20°C under vacuum or in a desiccator.
Mandatory Quality Control & Validation
A microarray is only as good as its validation. The following protocol confirms the successful immobilization and accessibility of the GM1 pentasaccharide. The principle relies on the highly specific interaction between GM1 and Cholera Toxin B-subunit (CTB).[2][3][4][5]
Sources
- 1. Total Synthesis of the Aminopropyl Functionalized Ganglioside GM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Cooperativity Matters: A GM1-Like Ganglioside-Cholera Toxin B Subunit Binding Study Using a Nanocube-Based Lipid Bilayer Array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional interaction analysis of GM1-related carbohydrates and Vibrio cholerae toxins using carbohydrate microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. gracebio.com [gracebio.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Immobilization of glycans on solid surfaces for application in glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. cores.emory.edu [cores.emory.edu]
Application Note: Kinetic Characterization of GM1 Pentasaccharide Interactions via SPR
Topic: Surface Plasmon Resonance (SPR) Assay: GM1 Pentasaccharide Affinity Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the protocol for characterizing the binding kinetics (
While full-length GM1 gangliosides form micelles and require hydrophobic capture (L1 chips), the GM1 pentasaccharide is water-soluble. The most robust method for analyzing this glycan is the Biotin-Streptavidin (SA) capture method . This approach ensures uniform orientation of the glycan, minimizes steric hindrance via linker chemistry, and provides a stable baseline for high-sensitivity kinetic analysis.
Experimental Strategy & Mechanistic Logic
The Challenge of Glycan SPR
Glycan-protein interactions are often characterized by fast dissociation rates (weak affinity) or, in the case of GM1-CTB, extremely high affinity (
-
Direct Immobilization (Amine Coupling): Not recommended. Sugars lack primary amines. Oxidation to create aldehydes can damage the pyranose ring structure essential for binding.
-
The Solution (Biotin-Capture): We utilize a biotinylated GM1 pentasaccharide with a polyethylene glycol (PEG) linker. The linker is critical to project the sugar headgroup away from the streptavidin "canyon," making it accessible to the analyte.
Chip Selection: Sensor Chip SA vs. CM5
-
Sensor Chip SA (Streptavidin): The gold standard for this assay. It comes pre-immobilized with streptavidin.[1][2][3][4]
-
Sensor Chip CM5 (Carboxymethyl Dextran): Can be used if you manually couple Streptavidin. Recommendation: Use commercial Sensor Chip SA for higher batch-to-batch reproducibility.
Kinetic Format: Single Cycle Kinetics (SCK)
For high-affinity interactions like GM1-CTB, regeneration is difficult (the bond is nearly irreversible). Traditional Multi-Cycle Kinetics (MCK) requires harsh regeneration (e.g., pH 1.5 or 12.0) which can denature the streptavidin surface.
-
Protocol Choice: Single Cycle Kinetics (SCK) is strongly recommended. This involves sequential injections of increasing analyte concentration without regeneration in between, preserving the surface integrity.
Materials & Reagents
| Component | Specification | Purpose |
| Sensor Chip | Sensor Chip SA (Cytiva/Biacore or equivalent) | Surface for ligand capture.[1][2] |
| Ligand | Biotin-PEG-GM1 Pentasaccharide | The immobilized sugar target. PEG linker prevents steric hindrance. |
| Analyte | Target Protein (e.g., Cholera Toxin B)[5][6][7] | The binding partner being measured.[1][6][8][9][10][11][12] |
| Running Buffer | HBS-EP+ or PBS-P+ (pH 7.4) | Physiological buffer with surfactant (0.05% P20/Tween-20) to prevent non-specific binding. |
| Regeneration | 50 mM NaOH or Glycine-HCl pH 2.0 | Only for Multi-Cycle approaches. Disrupts binding. |
| Conditioning | 1 M NaCl, 50 mM NaOH | Cleans the SA surface prior to biotin capture. |
Detailed Protocol
Phase 1: System Preparation & Conditioning
-
Objective: Ensure the streptavidin surface is clean and stable.
-
Temperature: Set analysis temperature to 25°C.
-
Flow Rate: 10 µL/min.
-
Dock the Sensor Chip SA.
-
Prime the system with Running Buffer (HBS-EP+).
-
Conditioning: Inject 1 M NaCl / 50 mM NaOH (3 consecutive injections, 60 seconds each) over all flow cells. This removes non-covalently bound streptavidin and stabilizes the baseline.
Phase 2: Ligand Capture (Biotin-GM1)
-
Objective: Immobilize the glycan to a specific density (
). -
Logic: Glycans are small (~1 kDa). To see a signal from a large protein (~60 kDa), you do not need high ligand density. In fact, high density causes "crowding" (steric hindrance) and mass transport limitations.
-
Target
: Aim for ~50–100 RU of captured Biotin-GM1.
-
Dilution: Dilute Biotin-GM1 to 10–50 nM in Running Buffer.
-
Capture: Inject over Flow Cell 2 (Active) only.
-
Reference: Leave Flow Cell 1 (Reference) as unmodified Streptavidin. This corrects for bulk refractive index changes and non-specific binding to the SA matrix.
Phase 3: Kinetic Analysis (Single Cycle Kinetics)
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitation (MTL).
-
Concentration Series: Prepare 5 concentrations of Analyte (e.g., 0.1 nM, 0.5 nM, 2.5 nM, 12.5 nM, 62.5 nM for high affinity).
-
Startup Cycles: Run 3 cycles of buffer-only injections to stabilize the baseline.
-
SCK Injection:
-
Wash: Perform a "Wash" command with 50% DMSO or detergent if the protein is sticky, though usually buffer is sufficient.
Visualized Workflows
Experimental Workflow (DOT Diagram)
Caption: Step-by-step SPR workflow from chip conditioning to Single Cycle Kinetics (SCK) analysis.
Molecular Interaction Schematic (DOT Diagram)
Caption: Schematic of the sensor surface architecture showing the critical role of the PEG linker.
Data Analysis & Interpretation
Data Processing
-
Zeroing: Align injection start times (
). -
Double Referencing: Subtract the signal from the Reference Flow Cell (FC1) and subtract the signal from "Buffer Blank" injections. This removes bulk refractive index shifts and drift.
-
Fitting: Apply a 1:1 Langmuir Binding Model .
Expected Results (Reference Data)
The following table summarizes expected kinetic parameters for GM1-CTB interactions, serving as a system suitability control.
| Parameter | Description | Typical Value (GM1-CTB) | Notes |
| Association Rate | Fast association is typical for lectin-glycan pairs. | ||
| Dissociation Rate | Very slow dissociation indicates high stability. | ||
| Affinity | High affinity. Values depend on multivalent presentation. | ||
| Max Binding Capacity | Theoretical: | For Glycans, |
Troubleshooting & Optimization
Regeneration Issues (The "Sticky" Problem)
If you must use Multi-Cycle Kinetics and the protein won't come off:
-
Option A: Use 50 mM NaOH with 1 M NaCl .[1] High pH disrupts the hydrogen bonds critical for GM1-CTB binding.
-
Option B (The Cocktail): A mixture of 10 mM Glycine-HCl (pH 2.0) + 10% Glycerol .[10] The glycerol prevents denaturation of the streptavidin while the acid disrupts the ligand-analyte bond.
Non-Specific Binding (NSB)
If signal appears on the Reference (SA only) channel:
-
Add 0.1% BSA to the running buffer.
-
Increase salt concentration (up to 300 mM NaCl) in the running buffer to reduce electrostatic NSB.
Mass Transport Limitation (MTL)
If the
-
The reaction is diffusion-limited.
-
Solution: Increase flow rate to 50–100 µL/min and lower the ligand density (capture less Biotin-GM1).
References
-
Cytiva (Biacore). Sensor Chip SA - Streptavidin.[1][2] (Accessed 2026).[14] [Link]
-
Merritt, E. A., et al. (1998). 3CHB: Cholera Toxin B-Pentamer Complexed with GM1 Pentasaccharide. RCSB Protein Data Bank. [Link]
-
Kuziemko, G. M., et al. (1996). Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance.[15] Biochemistry (PubMed). [Link]
-
SPR Pages. Regeneration Scouting and Protocols. [Link]
-
Reichert SPR. Overcoming Regeneration Problems. [Link]
Sources
- 1. SA-sensorchip [sprpages.nl]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Chip selection guide | SPR Sensor chips | XanTec [xantec.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Characterization of the GM1 pentasaccharide–Vibrio cholera toxin interaction using a carbohydrate-based electrochemical system - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Overcoming Regeneration Problems [reichertspr.com]
- 11. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. Regeneration [sprpages.nl]
- 15. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the High-Affininty Interaction of Cholera Toxin B-Subunit with Ganglioside GM1 using Isothermal Titration Calorimetry
Introduction: A Tale of Molecular Recognition
The interaction between the cholera toxin B-subunit (CTB) and its cellular receptor, the monosialotetrahexosylganglioside GM1, is a cornerstone model for studying high-affinity protein-carbohydrate binding.[1][2] This interaction is the critical first step in the pathogenesis of cholera, where the pentameric B-subunit of the toxin binds to GM1 on the surface of intestinal epithelial cells, facilitating the entry of the toxic A-subunit.[3][4] Beyond its role in disease, the CTB-GM1 system serves as an invaluable tool in cell biology for tracing retrograde trafficking pathways and identifying lipid rafts.[5]
Understanding the thermodynamic forces that govern this binding event is crucial for the development of inhibitors and therapeutics.[6] Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose, as it is the only technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[7][8] By directly measuring the heat released or absorbed during binding, ITC determines the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH), which in turn allows for the calculation of Gibbs free energy (ΔG) and entropy (ΔS).[9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ITC to dissect the cholera toxin-GM1 interaction. We move beyond a simple protocol, offering insights into experimental design, data interpretation, and the causality behind methodological choices to ensure robust and reliable results.
The Principle of Isothermal Titration Calorimetry
ITC directly measures the heat change (q) that occurs when two molecules interact. An ITC instrument consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell typically contains buffer, while the sample cell contains one of the binding partners (e.g., the CTB pentamer). The second binding partner (e.g., GM1 oligosaccharide) is loaded into a computer-controlled syringe.
During the experiment, small aliquots of the ligand (from the syringe) are injected into the sample cell. If binding occurs, heat is either released (exothermic, favorable enthalpy) or absorbed (endothermic, unfavorable enthalpy). A sensitive feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells. The power required to maintain this equilibrium is the measured signal.
The initial injections saturate a large fraction of binding sites, producing a large heat signal. As the macromolecule in the cell becomes saturated, subsequent injections produce smaller heat signals until only the background heat of dilution is observed.[8] The resulting data, a plot of heat per injection versus the molar ratio of the reactants, is a binding isotherm. This isotherm is then fitted to a binding model to extract the key thermodynamic parameters.[10]
Strategic Experimental Design: The Blueprint for Success
The quality of ITC data is fundamentally dependent on meticulous experimental design. Rushing this stage is a common source of error.
The "Wisdom" (c) Parameter
A successful ITC experiment yields a sigmoidal binding curve, which is essential for the accurate determination of both affinity and stoichiometry. The shape of this curve is dictated by the dimensionless parameter 'c', defined as:
c = n * [M] * K_A or c = n * [M] / K_D
where 'n' is the stoichiometry, '[M]' is the macromolecule concentration in the cell, and K_A (1/K_D) is the binding association constant.[9] For an ideal binding isotherm, the 'c' value should be between 10 and 500.[11]
-
If 'c' is too low (<10): The binding curve will be shallow, making it difficult to accurately determine the K_D and especially the stoichiometry.
-
If 'c' is too high (>1000): The transition will be too sharp, resembling a step-function. This allows for accurate determination of stoichiometry (n) and enthalpy (ΔH), but the K_D will be difficult to determine precisely.
For the CTB-GM1 interaction, the affinity is high (K_D is in the low micromolar to nanomolar range).[1][6] Therefore, relatively low concentrations of CTB in the cell are required. A good starting point is a CTB pentamer concentration of 10-20 µM.[1][7]
The Unsung Hero: Buffer and Sample Preparation
Meticulous sample preparation is non-negotiable for high-quality ITC data.
Buffer Matching: The single most critical factor is ensuring the binding partners are in an identical buffer.[9] Any small mismatch in buffer components (pH, salt, additives) between the cell and the syringe will generate large heats of dilution, which can obscure the true binding signal.[12]
-
Causality: When solutions with different compositions are mixed, processes like buffer ionization, dilution of salts, or dissociation of additives can release or absorb heat. These non-binding-related heat effects are artifacts that lead to incorrect data interpretation.
-
Best Practice: Prepare a single, large batch of buffer. Use this exact same buffer to dissolve or dialyze both the protein (CTB) and the ligand (GM1). Reserve a portion of this buffer for the final dilutions and for use in the reference cell. A commonly used buffer for this system is 50 mM Tris-HCl, pH 7.4, containing 150-200 mM NaCl.[1]
Protein (Cholera Toxin B-Subunit) Preparation: The CTB used must be of high purity and correctly folded into its pentameric form.
-
Source: Recombinant CTB can be expressed and purified from E. coli or other systems.[13][14] Several purification protocols exist, often involving affinity chromatography.[15][16] Commercially available CTB is also a reliable option.
-
Purity & Aggregation: Verify purity by SDS-PAGE. The pentamer should appear around 55-60 kDa under non-denaturing conditions and the monomer at ~12 kDa under denaturing conditions.[13] Use size-exclusion chromatography to ensure the protein is monodisperse and free of aggregates.
-
Concentration: Determine the protein concentration accurately using a reliable method like UV-Vis spectroscopy at 280 nm (using the correct extinction coefficient) or an amino acid analysis. Inaccurate concentrations are a primary source of error in stoichiometry determination.[7]
-
Dialysis: Dialyze the purified CTB extensively against the final, degassed ITC buffer. This is the most effective way to ensure perfect buffer matching.
Ligand (GM1) Preparation: The ganglioside GM1 is an amphipathic molecule, which presents a unique challenge.
-
Soluble Oligosaccharide (GM1os): The most straightforward approach is to use the soluble pentasaccharide portion of GM1 (GM1os).[1][17] This eliminates the complexities of micelle formation and provides a direct measure of the protein-carbohydrate interaction. GM1os can be purchased commercially or prepared enzymatically.
-
Full-Length GM1: If studying the interaction in a membrane-mimetic context is desired, full-length GM1 can be used. However, it's critical to be aware of its critical micelle concentration (CMC), which is very low (~10⁻¹⁰ M).[18] The experiment must be designed to account for the heat of micelle dissociation/formation upon injection. Often, GM1 is incorporated into pre-formed vesicles or nanodiscs for such studies.[19]
-
Concentration & Purity: For GM1os, which lacks a chromophore, concentration can be determined by quantitative NMR or by dry weight if the material is highly pure.[1] Ensure the GM1os is fully dissolved in the final ITC buffer.
Detailed Experimental Protocol
This protocol details the direct titration of GM1 oligosaccharide (ligand) into the CTB pentamer (macromolecule).
Reagent Preparation
-
Macromolecule (Cell): Prepare 2.0 mL of 10 µM Cholera Toxin B-subunit pentamer in degassed ITC buffer (e.g., 50 mM Tris-HCl, pH 7.4, 200 mM NaCl).[1]
-
Ligand (Syringe): Prepare 0.5 mL of 100-120 µM GM1 oligosaccharide in the exact same degassed ITC buffer. This creates a 10-12 fold molar excess of ligand relative to the macromolecule.
-
Buffer: Use approximately 2.0 mL of the degassed ITC buffer for the reference cell and instrument washes.
Instrument Setup and Titration
The following parameters are a starting point and may require optimization.
-
Power On & Thermostat: Turn on the calorimeter and allow the temperature to equilibrate to the desired setpoint (e.g., 25 °C).[1]
-
Cleaning: Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with water and finally with the ITC buffer.
-
Loading:
-
Carefully load the reference cell with ITC buffer.
-
Load the sample cell with the CTB solution, ensuring no air bubbles are introduced.[7]
-
Load the syringe with the GM1os solution, again avoiding bubbles. A small bubble at the very top of the syringe is normal, but the barrel should be clear.
-
-
Equilibration: Insert the syringe into the cell and allow the system to equilibrate for at least 30-60 minutes to achieve a stable baseline.
-
Titration Parameters:
-
Total Injections: 20-25
-
Injection Volume: 1-2 µL for the first injection (to discard), followed by 8-10 µL for subsequent injections.[1]
-
Spacing between injections: 180-240 seconds (to allow the signal to return to baseline).
-
Stirring Speed: ~750 RPM (ensure adequate mixing without denaturation).[20]
-
Reference Power: Set to a value appropriate for the instrument (e.g., 10-15 µcal/sec).
-
-
Run Experiment: Start the titration run.
The Essential Control Experiment
A self-validating protocol requires a control experiment to measure the heat of dilution.
-
Setup: Keep the CTB-free ITC buffer in the sample cell.
-
Titration: Perform an identical titration by injecting the GM1os solution from the syringe into the buffer-filled cell.
-
Purpose: The resulting heat profile represents the heat generated purely from diluting the ligand. This data will be subtracted from the primary binding experiment to isolate the heat of binding.[21]
Data Analysis and Interpretation
-
Data Processing: Integrate the area under each injection peak from the raw thermogram (power vs. time) to obtain the heat change (q) for each injection.
-
Control Subtraction: Subtract the heats of dilution (obtained from the control experiment) from the heats of the binding experiment on an injection-by-injection basis.
-
Data Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm to an appropriate model. For the CTB-GM1 interaction, a "One Set of Sites" model is typically sufficient and will yield values for K_D, ΔH, and the stoichiometry, n.[1] Some studies have noted cooperative binding, which may require more complex models.[17][22]
-
Derive Parameters: The fitting software will directly provide K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental thermodynamic equations:
-
ΔG = -RT * ln(K_A) (where K_A = 1/K_D)
-
ΔG = ΔH - TΔS (rearranged to ΔS = (ΔH - ΔG) / T )
-
Interpreting the Thermodynamic Signature
The CTB-GM1 interaction has a distinct thermodynamic signature.
| Parameter | Typical Value | Unit | Significance | Reference |
| K_D | 1 - 10 | µM | High affinity for a protein-carbohydrate interaction. | [1] |
| n | ~1.0 (per subunit) | ratio | Confirms one GM1os binds per CTB monomer (5 per pentamer). | [1] |
| ΔH | -22 to -25 | kcal/mol | Strongly favorable enthalpy. Indicates significant hydrogen bonding and van der Waals interactions drive the binding. | [17] |
| ΔS | Unfavorable | cal/mol·K | The negative entropy change reflects the loss of conformational and rotational/translational freedom upon binding of the two molecules. | [1][2] |
| ΔG | Favorable | kcal/mol | The overall binding is spontaneous, driven by the large favorable enthalpy change which overcomes the entropic penalty. | [17] |
The strongly favorable ΔH suggests that the formation of specific hydrogen bonds and optimized van der Waals contacts in the binding pocket is the primary driving force for this high-affinity recognition.[3][23] The unfavorable ΔS is expected for a binding event that restricts the motion of both the ligand and flexible loops on the protein surface.[24]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Noisy/Unstable Baseline | Air bubbles in the cell/syringe; dirty cells; insufficient equilibration time. | Degas buffers thoroughly; ensure careful loading technique; clean cells according to manufacturer protocol; allow for longer equilibration. |
| Large Spikes on All Injections | Buffer mismatch between cell and syringe; ligand precipitation. | Prepare samples by dialysis against the same buffer stock; check ligand solubility at the experimental concentration. |
| Curve Shape is Not Sigmoidal | 'c' value is too low or too high; incorrect concentration of one or both components. | Adjust cell concentration to optimize 'c' value; re-verify all sample concentrations. |
| Stoichiometry (n) is Not an Integer | Inaccurate concentration of one or both components; protein is partially inactive/aggregated; ligand is impure. | Re-measure concentrations accurately; verify protein activity and monodispersity (e.g., via SEC); ensure ligand purity. |
Conclusion
Isothermal Titration Calorimetry provides unparalleled insight into the thermodynamic forces governing the critical interaction between cholera toxin B-subunit and its ganglioside GM1 receptor. The data reveals a high-affinity interaction driven by a large, favorable enthalpy change, highlighting the importance of specific hydrogen bonding and shape complementarity. By following a carefully planned experimental design, executing a precise protocol with appropriate controls, and applying rigorous data analysis, researchers can generate high-quality, reliable thermodynamic data. This information is not only fundamental to our understanding of cholera pathogenesis but is also vital for the rational design of novel antitoxins and the effective use of CTB as a tool in molecular and cellular biology.
References
-
Model for how the stoichiometry of binding of CTxB to GM1 controls the... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Turnbull, W. B., & Bundle, D. R. (2004). Dissecting the Cholera Toxin−Ganglioside GM1 Interaction by Isothermal Titration Calorimetry. Journal of the American Chemical Society, 126(2), 658-667. [Link]
-
Schoen, A., & Freire, E. (1989). Thermodynamics of intersubunit interactions in cholera toxin upon binding to the oligosaccharide portion of its cell surface receptor, ganglioside GM1. Biochemistry, 28(12), 5019-5024. [Link]
-
Schoen, A., & Freire, E. (1989). Thermodynamics of intersubunit interactions in cholera toxin upon binding to the oligosaccharide portion of its cell surface receptor, ganglioside GM1. Biochemistry, 28(12), 5019-5024. [Link]
-
Thermodynamic parameters for CTB binding to GM1 ganglioside determined by isothermal titration calorimetry. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Thermodynamic parameters for CTB binding to GM1 ganglioside determined... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Turnbull, W. B., & Bundle, D. R. (2004). Dissecting the cholera toxin-ganglioside GM1 interaction by isothermal titration calorimetry. Journal of the American Chemical Society, 126(2), 658-667. [Link]
-
Raman, R., & Valiyaveetil, F. I. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. In Methods in Molecular Biology (Vol. 1229, pp. 589-601). Humana Press. [Link]
-
Freire, E. (2009). ITC: affinity is not everything. European Pharmaceutical Review. [Link]
-
Gill, D. M. (1976). The Subunits of Cholera Toxin: Structure, Stoichiometry, and Function. Journal of Infectious Diseases, 133(Supplement), S55-S63. [Link]
-
Turnbull, B. (n.d.). Protein-carbohydrate interactions: Isothermal Titration Calorimetry. Glycopedia. [Link]
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Turnbull, W. B., & Bundle, D. R. (2004). Dissecting the Cholera Toxin-Ganglioside GM1 Interaction by Isothermal Titration Calorimetry. Request PDF. [Link]
-
Merritt, E. A., Sarfaty, S., van den Akker, F., L'Hoir, C., Hol, W. G., & Read, R. J. (1994). Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide. Protein Science, 3(2), 166-175. [Link]
-
Pieters, R. J. (2004). Synthesis and cholera toxin binding properties of multivalent GM1 mimics. Organic & Biomolecular Chemistry, 2(15), 2161-2170. [Link]
-
McGillivray, D. J., Valincius, G., Heinrich, F., Robertson, J. W. F., Vanderah, D. J., Febo-Ayala, W., & Lösche, M. (2009). Binding of Cholera Toxin B-Subunit to a Ganglioside GM1-Functionalized PEG-Tethered Lipid Membrane. Langmuir, 25(13), 7238-7245. [Link]
-
Sonnino, S., Chigorno, V., Valsecchi, M., & Pitto, M. (1994). A new chemical procedure for the preparation of gangliosides carrying fluorescent or paramagnetic probes on the lipid moiety. Biochemistry, 33(42), 12844-12852. [Link]
-
Kumar, R., Das, M., & Maiti, S. (2023). Non-micellar ganglioside GM1 induces an instantaneous conformational change in Aβ42 leading to the modulation of the peptide amyloid-fibril pathway. bioRxiv. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 23, 2026, from [Link]
-
Mekalanos, J. J., Collier, R. J., & Romig, W. R. (1978). Purification of cholera toxin and its subunits: new methods of preparation and the use of hypertoxinogenic mutants. Infection and Immunity, 20(2), 552-558. [Link]
-
Yildiz, I., & Tuncbag, N. (2020). Investigation of Cholera Toxin Interaction Mechanism for Structure. DergiPark. [Link]
-
TA Instruments. (2025, April 24). The Importance of Reliable Mixing in ITC Experiments. [Link]
-
Rahimi, A., et al. (2022). Production and Purification of Recombinant B Subunit of Vibrio cholerae Toxin in Escherichia coli. Journal of Applied Biotechnology Reports. [Link]
-
Sonnino, S., Acquotti, D., Chigorno, V., Pitto, M., Montecucco, C., & Schiavo, G. (1989). Preparation of GM1 Ganglioside Molecular Species Having Homogeneous Fatty Acid and Long Chain Base Moieties. Journal of Lipid Research, 30(11), 1779-1786. [Link]
-
Mekalanos, J. J., Collier, R. J., & Romig, W. R. (1978). Purification of cholera toxin and its subunits: new methods of preparation and the use of hypertoxinogenic mutants. R Discovery. [Link]
-
Mekalanos, J. J., Collier, R. J., & Romig, W. R. (1978). Purification of Cholera Toxin and Its Subunits: New Methods of Preparation and the Use of Hypertoxinogenic Mutants. ResearchGate. [Link]
-
Freire, E., Mayorga, O. L., & Straume, M. (1992). Isothermal Titration Calorimetry. Analytical Chemistry, 64(9), 477A-489A. [Link]
-
The expression of V. cholerae virulence factors is decreased by ITC... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Minikel, E. V. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link]
-
Wernick, M. B., et al. (2018). Molecular Mechanism of Cholerae Toxin (ctx) in Causing Diarrhea. Neliti. [Link]
-
How to interpret ITC data? - ResearchGate. (2017, June 13). Retrieved February 23, 2026, from [Link]
-
Zhang, Y., et al. (2020). Preparation of Ganglioside GM1 by Supercritical CO2 Extraction and Immobilized Sialidase. Molecules, 25(20), 4786. [Link]
-
S., S., et al. (2026, January 7). Cloning, Expression and Purification of the Beta Subunit of Cholera Toxin Using Escherichia coli as an Expression Host and pET-24a(+) as a Cloning Vector. PMC. [Link]
-
Zitzer, M. C., et al. (2022). Membrane Fusion Mediated by Non-covalent Binding of Re-engineered Cholera Toxin Assemblies to Glycolipids. ACS Central Science. [Link]
-
Formisano, S., et al. (1979). Critical micelle concentration of gangliosides. ResearchGate. [Link]
-
Turnbull, B. (n.d.). Cholera Toxin. Glycopedia. [Link]
-
Kabbani, A. M., et al. (2024). The Mutagenic Plasticity of the Cholera Toxin B-Subunit Surface Residues: Stability and Affinity. MDPI. [Link]
-
Lencer, W. I., & Tsai, B. (2003). Cholera toxin: a paradigm of a multifunctional protein. Current Opinion in Structural Biology, 13(4), 447-453. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dissecting the cholera toxin-ganglioside GM1 interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cholera toxin binding properties of multivalent GM1 mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. glycopedia.eu [glycopedia.eu]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal titration calorimetry [cureffi.org]
- 13. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 14. Cloning, Expression and Purification of the Beta Subunit of Cholera Toxin Using Escherichia coli as an Expression Host and pET-24a(+) as a Cloning Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of cholera toxin and its subunits: new methods of preparation and the use of hypertoxinogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Thermodynamics of intersubunit interactions in cholera toxin upon binding to the oligosaccharide portion of its cell surface receptor, ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Binding of Cholera Toxin B-Subunit to a Ganglioside GM1-Functionalized PEG-Tethered Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Importance of Reliable Mixing in ITC Experiments - TA Instruments [tainstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. glycopedia.eu [glycopedia.eu]
- 24. mdpi.com [mdpi.com]
Application Note: High-Purity Preparation of GM1 Oligosaccharide via Ozonolysis and Alkaline Fragmentation
Abstract & Strategic Rationale
The ganglioside GM1 is a critical membrane glycosphingolipid involved in neuronal plasticity, signal transduction, and neuroprotection. However, its amphiphilic nature—comprising a hydrophilic oligosaccharide head and a hydrophobic ceramide tail—complicates its use in aqueous biological assays and structural studies.
This Application Note details the Wiegandt-Baschang method , the industry-standard protocol for isolating the biologically active GM1 oligosaccharide (GM1-OS). Unlike enzymatic hydrolysis (which can be slow and specific to ceramide type), ozonolysis chemically cleaves the sphingosine double bond. Subsequent alkaline fragmentation releases the intact oligosaccharide in high yield (~50-60%).
Key Advantages of this Protocol:
-
Specificity: Targets the C4-C5 double bond of the sphingosine base, leaving the complex glycan structure (including the labile sialic acid) intact.
-
Solubility: Converts a micelle-forming lipid into a fully water-soluble glycan suitable for NMR, SPR, and cell-signaling studies (e.g., TrkA receptor interaction).
-
Scalability: Applicable from milligram to gram scales.
Experimental Workflow Overview
The process involves three critical phases: (1) Ozonolysis (oxidative cleavage),[1] (2) Alkaline Fragmentation (beta-elimination), and (3) Chromatographic Purification.
Figure 1: Operational workflow for the conversion of GM1 ganglioside to GM1-OS.[2]
Pre-Experimental Planning
Safety Considerations
-
Ozone (
): Highly toxic respiratory irritant. All ozonolysis steps must be performed in a functioning fume hood. Ensure the ozone generator output is quenched (e.g., into a potassium iodide solution or catalytic destroyer) before venting. -
Solvents: Methanol and Chloroform are toxic and flammable.
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | GM1 Ganglioside (Na+ salt) | Purified from porcine brain (e.g., >95% purity). |
| Solvent | Methanol (HPLC Grade) | Primary reaction solvent; solubilizes GM1. |
| Reagent | Ozone ( | Generated in situ via corona discharge ozone generator. |
| Base | Triethylamine (TEA) | Catalyzes beta-elimination to release the sugar. |
| Purification | Silica Gel 60 | Flash chromatography stationary phase. |
| Eluent | Specific ratio (60:35:5:[2][3][4][5]5) for glycan/lipid separation. |
Detailed Protocols
Phase 1: Ozonolysis Reaction
Objective: To oxidize the C4-C5 double bond of the sphingosine tail, forming an unstable ozonide intermediate.
-
Dissolution: Dissolve 50 mg of GM1 ganglioside in 10 mL of Methanol (HPLC grade) in a round-bottom flask. Ensure complete solvation; sonicate if necessary.
-
Note: Unlike many organic syntheses, cooling to -78°C is often unnecessary for gangliosides. Room temperature (23°C) is standard and effective for this specific lipid cleavage [1].
-
-
Ozone Saturation: Connect the ozone generator to a glass pipette or sparger submerged in the solution. Bubble a stream of ozone-enriched oxygen through the solution.
-
Flow Rate: Adjust to approx. 2-5 L/min depending on generator capacity.
-
Duration: Continue until the solution is saturated. For 50 mg, 10-15 minutes is typically sufficient.
-
Indicator (Optional): A small amount of Sudan Red dye can be added; it bleaches colorless when ozone saturation is reached.
-
-
Termination: Stop the ozone flow. Purge the solution with nitrogen (
) gas for 10 minutes to remove excess dissolved ozone. -
Evaporation: Evaporate the methanol to dryness under reduced pressure (rotary evaporator) at <40°C.
Phase 2: Alkaline Fragmentation (The "Wiegandt" Step)
Objective: To decompose the ozonide/aldehyde intermediate via beta-elimination, releasing the free oligosaccharide from the lipid remnant.
-
Reconstitution: Immediately dissolve the dried residue in 5 mL of Methanol.
-
Basification: Add Triethylamine (TEA) dropwise to adjust the pH to 10.5 – 11.0 .
-
Critical: Use pH paper or a calibrated micro-probe. Insufficient alkalinity will result in incomplete cleavage; excessive alkalinity may degrade the sialic acid.
-
-
Incubation: Seal the flask and stir at room temperature (20–25°C) for 48 to 72 hours .
-
Drying: Evaporate the solvent and TEA under a strong vacuum. The residue contains the GM1-OS and lipid byproducts (aldehydes/acids).
Phase 3: Purification via Flash Chromatography
Objective: To separate the hydrophilic GM1-OS from hydrophobic lipid degradation products.
-
Column Preparation: Pack a glass column with Silica Gel 60.
-
Eluent Preparation: Prepare a mixture of Chloroform : Methanol : 2-Propanol : Water (60 : 35 : 5 : 5 v/v) .
-
Why this system? This specific polarity gradient is highly effective for resolving polar glycans from lipid contaminants [1, 3].
-
-
Loading: Dissolve the crude residue in a minimal volume of the eluent and load onto the column.
-
Elution: Run the column, collecting fractions.
-
Detection: Spot fractions on HPTLC plates (Silica gel 60). Develop in the same solvent system. Visualize using Resorcinol-HCl reagent (specific for sialic acid) or Anisaldehyde spray.
-
Observation: Lipid byproducts elute early; the GM1-OS elutes later due to high polarity.
-
-
Isolation: Pool the fractions containing the GM1-OS (Rf ~0.1–0.2 depending on exact conditions). Evaporate to dryness.
-
Final Polish (Optional): Dissolve in water and lyophilize to obtain a white, fluffy powder.
Mechanism of Action
The chemical transformation is specific. The ozone attacks the alkene, and the subsequent base treatment drives the release of the sugar headgroup.[8]
Figure 2: Chemical mechanism.[2] The sphingosine double bond is the site of ozonolysis. Alkaline treatment cleaves the glycosidic bond to the lipid remnant.
Quality Control & Characterization
To validate the identity and purity of the GM1-OS, the following analytical methods are required.
Mass Spectrometry (ESI-MS)
Expect the molecular ion corresponding to the pentasaccharide.
-
Calculated Mass:
(Free acid form). -
Observed m/z: Look for
(Negative mode) or (Positive mode). -
Key Fragment: Loss of Sialic Acid (Neu5Ac, mass 291) is a common fragmentation pattern in MS/MS.
Nuclear Magnetic Resonance (NMR)
NMR confirms the integrity of the glycosidic linkages and the presence of the sialic acid.
| Proton ( | Chemical Shift ( | Assignment |
| Anomeric Region | 4.2 – 4.9 ppm | H-1 of Gal, GalNAc, Glc residues. |
| Sialic Acid H-3 | ~1.8 ppm (axial) / ~2.7 ppm (equatorial) | Characteristic multiplet of Neu5Ac H-3. |
| N-Acetyl Groups | ~2.0 ppm | Methyl singlets from GalNAc and Neu5Ac. |
| Absence of Lipid | 0.8 – 1.3 ppm | Must be absent. Large methylene envelope indicates lipid contamination. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete Ozonolysis | Ensure ozone flow is sufficient; use an indicator (Sudan Red) to confirm saturation. |
| Incomplete Cleavage | pH too low during fragmentation | Ensure TEA brings pH to >10.5. Extend reaction time to 96 hours. |
| Degradation | pH too high (>12) or Temp too high | Sialic acid is sensitive to strong base/heat. Keep at RT and monitor pH carefully. |
| Lipid Contamination | Poor Chromatography | The 60:35:5:5 solvent system is critical. Do not substitute with standard organic eluents. Use C18 Sep-Pak if silica fails. |
References
-
Ledeen, R. W., & Yu, R. K. (1982). Gangliosides: Structure, isolation, and characterization. Methods in Enzymology, 83, 139-191. Link
-
Wiegandt, H., & Baschang, G. (1965). Die Ozonolyse von Glykosphingolipiden. Zeitschrift für Naturforschung B, 20(2), 164-166. Link
-
Chiricozzi, E., et al. (2017).[5] Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells.[5][7] Journal of Neurochemistry, 143(6), 645-659. Link
-
Sonnino, S., et al. (2020). Turning the spotlight on the oligosaccharide chain of GM1 ganglioside. Glycoconjugate Journal, 37, 293–306.[3] Link
-
Di Biase, E., et al. (2020). GM1 Oligosaccharide Modulates Microglial Activation and α-Synuclein Clearance in a Human In Vitro Model.[9] Biomolecules, 10(11), 1548. Link
Sources
- 1. WO2024167957A1 - New method for ozonolysis and reductive quenching of ozonides - Google Patents [patents.google.com]
- 2. Turning the spotlight on the oligosaccharide chain of GM1 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. GM1 oligosaccharide efficacy against α-synuclein aggregation and toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 7. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Chemoenzymatic Synthesis Strategies for GM1 Oligosaccharides
Introduction: The Convergence of Chemistry and Biology for Complex Glycan Synthesis
The monosialoganglioside GM1 is a critical component of the cell membrane, particularly abundant in the nervous system, where it plays pivotal roles in neurogenesis, signal transduction, and neuroprotection.[1] Its therapeutic potential, especially for neurodegenerative disorders like Parkinson's disease, has driven significant demand for pure, structurally defined GM1.[2][3][4] The biological activity of GM1 is largely mediated by its complex pentasaccharide headgroup. However, isolating homogeneous GM1 from natural sources is challenging, yielding mixtures with varying lipid tails, and purely chemical synthesis is hampered by low yields and laborious protection/deprotection steps.[3][4][5]
Chemoenzymatic synthesis has emerged as a powerful and elegant solution, harnessing the precision of enzymes for stereospecific glycosidic bond formation and the flexibility of chemical synthesis for creating versatile starting materials. This approach offers unparalleled efficiency, scalability, and control, enabling the production of structurally defined GM1 oligosaccharides and their derivatives for research and drug development.[6][7]
This guide provides a detailed overview and a step-by-step protocol for a state-of-the-art chemoenzymatic strategy for synthesizing the GM1 oligosaccharide structure, built upon a water-soluble sphingosine backbone. We will explore the causality behind experimental choices, from the design of the starting acceptor to the optimization of multi-enzyme, one-pot reactions.
Strategic Overview: A Modular and Efficient Pathway
The core of this strategy is a sequential, enzyme-catalyzed elongation of a glycan chain on a chemically synthesized, water-soluble acceptor, lactosylsphingosine (LacβSph).[3][5][6] This modular approach builds the GM1 oligosaccharide (Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc-) step-by-step, mimicking the natural biosynthetic pathway but in a controlled, cell-free environment.
The key advantages of this design are:
-
High Specificity: Glycosyltransferases catalyze the formation of specific glycosidic linkages with perfect regio- and stereocontrol, eliminating the need for complex protecting group chemistry.[5]
-
Improved Solubility: Starting with water-soluble LacβSph circumvents the solubility issues often encountered with lipidated intermediates, facilitating enzymatic reactions and simplifying purification.[3][5]
-
Process Efficiency: The development of "multistep one-pot multienzyme" (MSOPME) systems allows for sequential reactions in a single vessel without the need to isolate intermediates, drastically reducing time and material loss.[3][4][8][9]
The overall workflow is visualized below.
Caption: Chemoenzymatic synthesis workflow for GM1 oligosaccharide.
Core Components: Reagents and Biocatalysts
Successful synthesis hinges on high-quality, well-characterized starting materials and enzymes.
Chemical Precursor: Lactosylsphingosine (LacβSph)
The synthesis begins with LacβSph, which can be produced via a short chemical route from commercially available (S)-Garner's aldehyde.[3][4][8][9] Its role is critical; it serves as the initial acceptor for the enzymatic cascade and its sphingosine tail acts as a "hydrophobic tag," greatly simplifying purification of the increasingly polar glycosylated products from enzyme and nucleotide components using C18 solid-phase extraction.[6]
Recombinant Glycosyltransferases
The workhorses of this protocol are a series of glycosyltransferases, often sourced from bacteria like Campylobacter jejuni due to their favorable expression and activity profiles.[10] To enhance stability and soluble expression in E. coli, these enzymes are frequently engineered as fusion proteins with Maltose-Binding Protein (MBP) at the N-terminus.[3][4][8][9]
-
α2,3-Sialyltransferase (e.g., Cst-II): Catalyzes the transfer of N-acetylneuraminic acid (Neu5Ac) from the donor CMP-Neu5Ac to the galactose residue of LacβSph, forming the GM3 structure.[10]
-
β1,4-N-Acetylgalactosaminyltransferase (CjCgtA): Transfers an N-acetylgalactosamine (GalNAc) residue from UDP-GalNAc to the internal galactose of GM3 sphingosine to yield the GM2 structure.[3][8][10]
-
β1,3-Galactosyltransferase (CjCgtB): Adds the terminal galactose from UDP-Gal to the GalNAc residue of GM2 sphingosine, completing the GM1 oligosaccharide synthesis.[3][8][10]
Sugar Nucleotide Donors
These activated sugars are the "fuel" for the glycosyltransferases. While they can be added directly, a more cost-effective and efficient strategy involves their in situ generation from inexpensive monosaccharides and nucleoside triphosphates (NTPs) using additional enzymes within the one-pot reaction mixture.[5] This constitutes a One-Pot Multienzyme (OPME) system.
Caption: One-Pot Multienzyme (OPME) system concept.
Detailed Protocol: Multistep One-Pot Synthesis of GM1 Sphingosine
This protocol describes a multistep one-pot multienzyme (MSOPME) process to synthesize GM1 sphingosine from LacβSph without intermediate purification.[3][4][8] Reaction progress should be monitored by High-Resolution Mass Spectrometry (HRMS) or Thin-Layer Chromatography (TLC).
Materials
-
Lactosylsphingosine (LacβSph)
-
Recombinant enzymes (lyophilized powders or frozen stocks):
-
α2,3-Sialyltransferase
-
CMP-Neu5Ac Synthetase
-
β1,4-GalNAc-Transferase (MBP-CjCgtA)
-
β1,3-Galactosyltransferase (MBP-CjCgtB)
-
UDP-GlcNAc 4-epimerase
-
Pyrophosphatase
-
-
Sugar Nucleotides and Precursors:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Cytidine 5'-triphosphate (CTP)
-
Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc)
-
Uridine 5'-diphosphate-galactose (UDP-Gal)
-
-
Reagents and Buffers:
Step 1: Synthesis of GM3 Sphingosine (Sialylation)
Causality: This initial step adds the crucial sialic acid residue that defines the ganglioside core. An OPME system is used to generate the expensive CMP-Neu5Ac donor in situ.
-
In a reaction vessel, dissolve LacβSph (e.g., 100 mg, 1 equivalent) in 100 mM Tris-HCl buffer (pH 8.0).
-
Add Neu5Ac (1.5 equiv.), CTP (1.5 equiv.), and MgCl₂ (to a final concentration of 20 mM).
-
Add the enzymes: CMP-Neu5Ac synthetase and α2,3-Sialyltransferase (typically 2-5 mg each for this scale). Add inorganic pyrophosphatase to drive the synthetase reaction forward.
-
Incubate at 37°C with gentle agitation. Monitor the reaction for the disappearance of LacβSph and the appearance of the GM3 sphingosine product (typically 4-8 hours).
Step 2: Synthesis of GM2 Sphingosine (GalNAc Addition)
Causality: This step adds the N-acetylgalactosamine. The reaction is performed in the same pot. A detergent is added here because the increasing complexity of the glycosphingosine can decrease its accessibility to the enzymes CjCgtA and CjCgtB.[3][4][8]
-
To the completed GM3 reaction mixture, add UDP-GlcNAc (1.5 equiv.) and UDP-GlcNAc 4-epimerase. The epimerase converts UDP-GlcNAc to the required UDP-GalNAc donor, another cost-saving measure.
-
Add the MBP-CjCgtA enzyme.
-
Add sodium cholate to a final concentration that enhances enzyme activity (e.g., 0.1-0.2% w/v), as determined by optimization.
-
Continue incubation at 37°C. Monitor for the conversion of GM3 to GM2 sphingosine (typically requires a longer incubation, 12-24 hours).
Step 3: Synthesis of GM1 Sphingosine (Terminal Galactose Addition)
Causality: This final enzymatic step completes the pentasaccharide structure of GM1.
-
To the GM2 reaction mixture, add UDP-Gal (1.5 equiv.).
-
Add the MBP-CjCgtB enzyme.
-
Continue incubation at 37°C until the conversion of GM2 to GM1 sphingosine is complete, as confirmed by HRMS (may require an additional 12-24 hours).
Step 4: Purification and Isolation
Causality: The sphingosine tail allows for efficient capture of all glycosylated products on a reverse-phase C18 cartridge, while the water-soluble enzymes, salts, and unreacted sugar nucleotides are washed away.
-
Terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzymes. Centrifuge to pellet the precipitate.
-
Load the supernatant onto a pre-conditioned C18 cartridge.
-
Wash the cartridge extensively with deionized water to remove all hydrophilic components.
-
Elute the final product, GM1 sphingosine, using a gradient of methanol in water (e.g., starting with 50% methanol and increasing to 100%).
-
Combine the product-containing fractions and lyophilize to obtain the pure GM1 sphingosine as a white powder. Further purification by silica gel chromatography can be performed if necessary.[3]
Data Summary and Expected Outcomes
The efficiency of each enzymatic step is crucial for the overall yield. The following table provides representative data for a well-optimized MSOPME synthesis.
| Synthesis Step | Key Enzymes | Acceptor Substrate | Product | Typical Conversion Yield |
| 1. Sialylation | α2,3-Sialyltransferase | LacβSph | GM3βSph | >95% |
| 2. GalNAc Addition | β1,4-GalNAc-Transferase | GM3βSph | GM2βSph | ~90% |
| 3. Galactosylation | β1,3-Galactosyltransferase | GM2βSph | GM1βSph | ~90% |
| Overall Process | All (MSOPME) | LacβSph | GM1βSph | >80% |
Yields are based on the conversion from the previous step and can vary based on enzyme quality, reaction time, and substrate concentration.
Best Practices and Troubleshooting
-
Enzyme Quality is Paramount: Use highly active and pure enzyme preparations. The use of MBP-fusion proteins is recommended for improved stability of CjCgtA and CjCgtB.[3][8][9]
-
Monitor Reaction Progress: Incomplete reactions are a common issue. Regularly take aliquots for HRMS analysis to ensure the previous step is complete before adding reagents for the next. If a step stalls, adding a small amount of fresh enzyme and/or sugar nucleotide donor can help drive it to completion.
-
Detergent Optimization: The optimal concentration of sodium cholate can be enzyme- and substrate-dependent. If yields for the GM2 or GM1 steps are low, titrate the detergent concentration to find the ideal balance between enhancing activity and preventing enzyme denaturation.[3]
-
Purification pH: During C18 purification, ensure the pH of the loading and washing solutions is neutral to slightly acidic to maintain the protonation state of the sialic acid and ensure proper retention.
-
Final Product Characterization: Confirm the identity and purity of the final GM1 sphingosine product using both HRMS and ¹H/¹³C NMR spectroscopy.
Conclusion
The chemoenzymatic synthesis of GM1 oligosaccharides via a multistep, one-pot strategy represents a significant advancement in glycobiology. By combining the strategic design of a chemical acceptor with the unparalleled specificity of glycosyltransferases, this method provides a robust, scalable, and highly efficient route to obtaining structurally pure GM1 glycans. This accessibility is crucial for advancing research into the therapeutic applications of gangliosides and for developing novel diagnostics and drug delivery systems.[3][6]
References
-
ResearchGate. Synthesis of GM1 gangliosides (d18 : 1–18 : 0) containing Neu5Ac or... [Online] Available at: [Link]
-
Utrecht University Repository. Divergent Chemoenzymatic Synthesis of Sulfated Ganglio‐Oligosaccharides for Probing Ligand Requirements of Glycan Binding Prot. [Online] Available at: [Link]
-
National Center for Biotechnology Information (PMC). Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. [Online] Available at: [Link]
-
National Center for Biotechnology Information (PMC). Chemoenzymatic synthesis and facile purification of gangliosides. [Online] Available at: [Link]
-
eScholarship, University of California. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. [Online] Available at: [Link]
-
ResearchGate. Large-Scale In Vivo Synthesis of the Carbohydrate Moieties of Gangliosides GM1 and GM2 by Metabolically Engineered Escherichia coli. [Online] Available at: [Link]
-
eScholarship, University of California. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. [Online] Available at: [Link]
-
ResearchGate. OligoGM1 synthesis strategies. [Online] Available at: [Link]
-
ACS Publications. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. [Online] Available at: [Link]
-
ResearchGate. Chemoenzymatic synthesis of 2-azidoethyl-ganglio-oligosaccharides GD3, GT3, GM2, GD2, GT2, GM1, and GD1a. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Chemoenzymatic Synthesis of Glycans and Glycoconjugates. [Online] Available at: [Link]
-
National Center for Biotechnology Information (PMC). GM1 oligosaccharide efficacy against α-synuclein aggregation and toxicity in vitro. [Online] Available at: [Link]
-
PubMed. Synthesis of a photoreactive, radiolabelled derivative of the oligosaccharide of GM1 ganglioside. [Online] Available at: [Link]
-
ResearchGate. Pathways of ganglioside biosynthesis. [Online] Available at: [Link]
-
MDPI. GM1 Oligosaccharide Efficacy in Parkinson's Disease: Protection against MPTP. [Online] Available at: [Link]
-
PubMed. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. [Online] Available at: [Link]
-
National Center for Biotechnology Information (PMC). Turning the spotlight on the oligosaccharide chain of GM1 ganglioside. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides [escholarship.org]
- 9. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of GM1 Pentasaccharide for Cell Imaging
Introduction: The Significance of GM1 Ganglioside in Cellular Processes
The ganglioside GM1, a glycosphingolipid constituent of the outer leaflet of the plasma membrane, plays a pivotal role in a myriad of cellular functions.[1] Comprising a ceramide lipid anchor and a complex pentasaccharide headgroup, GM1 is not merely a structural component but an active participant in cell signaling, cell-cell recognition, and modulation of membrane protein function.[2] Its oligosaccharide chain extends into the extracellular space, acting as a receptor for various extracellular signals and pathogens.[3] Notably, GM1 is the specific receptor for the B subunit of cholera toxin, a property often exploited for its visualization.[1] Given its involvement in neuronal plasticity, signal transduction, and disease pathogenesis, the ability to visualize and track GM1 in living cells is of paramount importance for researchers in neuroscience, cell biology, and drug development.
This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of the GM1 pentasaccharide and its subsequent application in cellular imaging. We will explore two primary strategies: labeling of the intact GM1 ganglioside at its ceramide tail and labeling of the isolated GM1 pentasaccharide. The rationale behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance are provided to ensure successful implementation in your research.
Choosing Your Labeling Strategy: Ceramide vs. Pentasaccharide Labeling
The choice of labeling strategy depends on the specific research question and the desired properties of the fluorescent probe.
-
Ceramide Labeling: This approach involves attaching a fluorescent dye to the lipid portion of the GM1 ganglioside. This method is advantageous as it preserves the natural structure of the pentasaccharide headgroup, which is crucial for its biological recognition and interaction with other molecules. Commercially available fluorescently labeled GM1, such as BODIPY-GM1, often utilizes this strategy.[1] This approach is generally simpler if starting with commercially available labeled gangliosides.
-
Pentasaccharide Labeling: This strategy involves first cleaving the pentasaccharide from the ceramide anchor and then attaching a fluorescent dye to the reducing end of the sugar chain. This can be beneficial when the presence of the bulky ceramide-dye conjugate might interfere with certain biological processes or when studying the behavior of the oligosaccharide portion independently. This method provides more flexibility in the choice of fluorophore and attachment chemistry.
The following sections will provide detailed protocols for both approaches.
Part 1: Fluorescent Labeling of Intact GM1 at the Ceramide Moiety
This section focuses on the use of a commercially available fluorescently labeled GM1, specifically C3-BODIPY™ GM1, as a representative example. BODIPY dyes are known for their high quantum yield, photostability, and relative insensitivity to environmental polarity.[1][4]
Key Reagents and Materials
-
C3-BODIPY™ GM1 (e.g., from Cayman Chemical)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Water, sterile
-
Phenol red-free cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free (optional)
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
96-well, glass-bottom imaging plates
-
Fluorescence microscope with appropriate filter sets for BODIPY FL (Excitation/Emission: ~503/512 nm)
Protocol 1: Preparation of BODIPY™-GM1 Stock Solution
-
Dissolve 100 µg of C3-BODIPY™ GM1 in 64 µL of a 2:1:0.2 (v/v/v) mixture of DMSO:methanol:water to create a stock solution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Incorporation of BODIPY™-GM1 into Live Cells
-
Plate cells at a suitable density (e.g., 10,000 cells/well) in a 96-well glass-bottom plate and allow them to adhere overnight in complete culture medium.[5]
-
The following day, carefully remove the culture medium.
-
Prepare a working solution of C3-BODIPY™ GM1 at a final concentration of 2.5-10 µM in pre-warmed, phenol red-free medium.
-
Expert Insight: The optimal concentration may vary depending on the cell type and experimental goals. A concentration titration is recommended to achieve optimal signal-to-noise ratio while minimizing potential cytotoxicity.
-
-
Add the BODIPY™-GM1 working solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.[5]
-
After incubation, remove the labeling medium and wash the cells twice with fresh, pre-warmed phenol red-free medium to remove unincorporated probe.[6]
-
Add fresh phenol red-free medium to the wells for imaging.
Protocol 3: Fluorescence Microscopy of BODIPY™-GM1 Labeled Cells
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY FL (e.g., a standard FITC/GFP filter set).[5]
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[6]
-
Include appropriate controls:
-
Unlabeled cells: To assess autofluorescence.
-
Cells treated with vehicle (DMSO/methanol/water in medium): To control for any solvent effects.
-
-
For quantitative analysis, ensure consistent imaging parameters across all samples.
Part 2: Fluorescent Labeling of the Isolated GM1 Pentasaccharide
This section outlines a more advanced approach involving the isolation of the GM1 pentasaccharide (GM1os) followed by fluorescent labeling via reductive amination. This method allows for greater flexibility in fluorophore selection.
Workflow for GM1 Pentasaccharide Labeling
Caption: Workflow for the preparation of a fluorescently labeled GM1 pentasaccharide probe.
Protocol 4: Isolation of GM1 Pentasaccharide (GM1os)
This protocol is based on established methods of ozonolysis and alkaline fragmentation.[1]
-
Dissolve GM1 ganglioside in methanol.
-
Perform ozonolysis by bubbling ozone through the solution at a low temperature (e.g., -78°C) until the solution turns blue.
-
Quench the reaction with an appropriate reducing agent (e.g., dimethyl sulfide).
-
Subject the ozonolysis product to alkaline fragmentation using a mild base (e.g., triethylamine) to release the oligosaccharide.
-
Purify the resulting GM1os from the reaction mixture using size-exclusion or ion-exchange chromatography.
Protocol 5: Fluorescent Labeling of GM1os by Reductive Amination
Reductive amination is a widely used method for labeling the reducing end of oligosaccharides with an amine-containing fluorophore.[7]
-
Reagents:
-
Purified GM1os
-
Amine-reactive fluorescent dye (e.g., 2-aminobenzamide (2-AB), 8-aminopyrene-1,3,6-trisulfonic acid (APTS))
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Reaction buffer (e.g., DMSO/acetic acid)
-
-
Procedure:
-
Dissolve the lyophilized GM1os in the reaction buffer.
-
Add the amine-reactive fluorescent dye and the reducing agent.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Protocol 6: Purification of Fluorescently Labeled GM1os by HPLC
Purification is crucial to remove unreacted dye and other reaction components.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable method for separating labeled glycans.[9]
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A HILIC column suitable for glycan analysis (e.g., a polymeric amine-based column).[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Procedure:
-
Dissolve the crude labeled GM1os in the initial mobile phase.
-
Inject the sample onto the equilibrated HILIC column.
-
Elute the labeled GM1os using a decreasing acetonitrile gradient.
-
Collect the fluorescently labeled fractions and confirm their identity by mass spectrometry.
-
Protocol 7: Characterization of Fluorescently Labeled GM1os
The purity and structural integrity of the final product should be confirmed.
-
Mass Spectrometry (MS): To confirm the covalent attachment of the fluorophore and the overall mass of the labeled pentasaccharide.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify that the structure of the pentasaccharide has not been altered during the labeling process.[11]
Protocol 8: Incorporation of Labeled GM1os into Cells for Imaging
The protocol for incorporating the labeled pentasaccharide is similar to that for the intact ganglioside.
-
Prepare a stock solution of the purified fluorescent GM1os in an appropriate solvent (e.g., water or PBS).
-
Determine the optimal concentration and incubation time for your cell type. A starting concentration in the low micromolar range is recommended.
-
Incubate the cells with the labeled GM1os in serum-free or low-serum medium.[2]
-
Wash the cells to remove the unincorporated probe.
-
Proceed with fluorescence microscopy as described in Protocol 3, using the appropriate filter set for the chosen fluorophore.
Data Presentation and Interpretation
Table 1: Properties of Common Fluorophores for GM1 Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| BODIPY FL | ~503 | ~512 | >0.8 | High photostability, relatively insensitive to pH and solvent polarity.[1] |
| Fluorescein (FITC) | ~494 | ~518 | ~0.9 | Bright, but pH-sensitive and prone to photobleaching. |
| Rhodamine | ~550 | ~570 | ~0.4 | Good photostability, less pH-sensitive than fluorescein. |
| 2-Aminobenzamide (2-AB) | ~330 | ~420 | ~0.03 | Commonly used for HPLC analysis of glycans. |
| APTS | ~425 | ~512 | ~0.1 | Negatively charged, suitable for electrophoretic separation. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal in cells | Inefficient incorporation of labeled GM1. | Optimize incubation time and concentration of labeled GM1. Use serum-free or low-serum medium during incubation.[2] |
| Low labeling efficiency. | Verify the labeling reaction by HPLC and MS. Optimize reaction conditions (time, temperature, reagent concentrations). | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an antifade mounting medium for fixed cells.[6] | |
| High background fluorescence | Incomplete removal of unincorporated probe. | Increase the number and duration of wash steps after incubation. |
| Autofluorescence from cells or medium. | Use phenol red-free medium for imaging.[5] Acquire an image of unlabeled cells to determine the level of autofluorescence and subtract it from the signal. | |
| Cell toxicity | High concentration of labeled GM1 or solvent. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is minimal. |
| Phototoxicity from imaging. | Minimize light exposure. Use a more sensitive camera or objective.[6] | |
| Altered cellular morphology or function | The fluorescent label or its position interferes with GM1 function. | Compare the effects of ceramide-labeled vs. pentasaccharide-labeled GM1. Use a smaller fluorophore. Validate the biological activity of the labeled GM1 (e.g., by cholera toxin binding assay). |
Conclusion
The ability to fluorescently label and visualize GM1 pentasaccharide in living cells provides a powerful tool for elucidating its complex roles in cellular biology. By carefully selecting the appropriate labeling strategy and optimizing the experimental protocols, researchers can gain valuable insights into the dynamic behavior and functional interactions of this important ganglioside. The detailed application notes and protocols provided herein serve as a comprehensive guide to empower researchers in their quest to unravel the intricacies of GM1-mediated cellular processes.
References
-
Röckendorf, N., & Hirst, T. R. (2007). Synthesis of a fluorescent ganglioside GM1 derivative and screening of a synthetic peptide library for GM1 binding sequence motifs. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 169–175. [Link]
-
Prinetti, A., Chigorno, V., Prioni, S., Loberto, N., Marini, F., & Sonnino, S. (2021). Turning the spotlight on the oligosaccharide chain of GM1 ganglioside. Glycoconjugate journal, 38(1), 101–117. [Link]
-
Röckendorf, N., & Hirst, T. R. (2007). Synthesis of a fluorescent ganglioside GM1 derivative and screening of a synthetic peptide library for GM1 binding sequence motifs. Molecular Membrane Biology, 24(4), 283-290. [Link]
-
Goins, B., & Freire, E. (1988). Synthesis and characterization of N-parinaroyl ganglioside GM1: effect of choleragen binding on fluorescence anisotropy in model membranes. Biochemistry, 27(11), 3962–3968. [Link]
-
Serrano, D., Weir, E., & De la Fuente, J. M. (2018). High-throughput imaging method for direct assessment of GM1 ganglioside levels in mammalian cells. Data in brief, 18, 1735–1741. [Link]
-
Prinetti, A., Chigorno, V., Prioni, S., Loberto, N., Marini, F., & Sonnino, S. (2021). OligoGM1 synthesis strategies. ResearchGate. [Link]
-
Arumugam, S., et al. (2015). Measurement of clustering of fluorescent GM1 analogues in live cells. ResearchGate. [Link]
-
Pacuszka, T., & Fishman, P. H. (1992). Synthesis of a photoreactive, radiolabelled derivative of the oligosaccharide of GM1 ganglioside. Glycobiology, 2(3), 251–256. [Link]
-
Kraft, M. L., et al. (2013). Co-localization of the Ganglioside GM1 and Cholesterol Detected by Secondary Ion Mass Spectrometry. PMC. [Link]
-
Sych, O., et al. (2022). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. MDPI. [Link]
-
Maccioni, H. J., & Landa, C. A. (1989). Incorporation of exogenous ganglioside GM1 into neuroblastoma membranes: inhibition by calcium ion and dependence upon membrane protein. Journal of neuroscience research, 24(3), 351–359. [Link]
-
Tringali, C., et al. (2022). Fluorescent In Situ Staining and Flow Cytometric Procedures as New Pre-Diagnostic Tests for Sialidosis, GM1 Gangliosidosis and Niemann–Pick Type C. MDPI. [Link]
-
Dittrich, P. S., & Schwille, P. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Chemphyschem : a European journal of chemical physics and physical chemistry, 9(14), 2019–2027. [Link]
-
Kamoda, S., et al. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Analytical biochemistry, 601, 113778. [Link]
-
Taki, T., et al. (2005). Separation of GM1 and GM2 Oligosaccharides by HPLC. ResearchGate. [Link]
-
Rusnati, M., et al. (2002). Cell membrane GM1 ganglioside is a functional coreceptor for fibroblast growth factor 2. Proceedings of the National Academy of Sciences of the United States of America, 99(21), 13591–13596. [Link]
-
Ledeen, R. W., & Yu, R. K. (1978). Characterization of GM1 ganglioside by direct inlet chemical ionization mass spectrometry. Carbohydrate research, 62(1), 179–185. [Link]
-
Johansson, E., et al. (2009). Fluorescent BODIPY-labelled GM1 gangliosides designed for exploring lipid membrane properties and specific membrane-target interactions. DiVA. [Link]
-
Spiegel, S. (1985). Incorporation of fluorescent gangliosides into human fibroblasts: mobility, fate, and interaction with fibronectin. The Journal of cell biology, 100(3), 721–726. [Link]
-
Natsuka, S. (2015). [Fluorescent labelling of glycans and HPLC analysis]. Glycoscience Protocol Online Database. [Link]
-
Huang, R. T., & Dietsch, E. (1991). Cellular incorporation and localization of fluorescent derivatives of gangliosides, cerebroside and sphingomyelin. FEBS letters, 281(1-2), 39–42. [Link]
-
Nishida, Y., et al. (2021). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. ACS omega, 6(33), 21763–21768. [Link]
-
InVitria. (n.d.). Serum-free Stem Cell Media for Cell Therapy. Retrieved from [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
-
LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube. [Link]
-
Arisaka, F., et al. (2015). Structural and dynamic views of GM1 ganglioside. FEBS letters, 589(13), 1545–1553. [Link]
-
Packer, N. H., et al. (2008). HPLC Analysis of Fluorescently Labeled Glycans. Springer Nature Experiments. [Link]
-
Sheng, L., et al. (2023). A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis. The Journal of clinical investigation, 133(11), e168018. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimode high-performance liquid chromatography of fluorescently labeled oligosaccharides from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of high-sensitivity assays to quantitate cerebrospinal fluid and serum β-galactosidase activity in patients with GM1-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaporative fluorophore labeling of carbohydrates via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial Mapping of Gangliosides and Proteins in Amyloid Beta Plaques at Cellular Resolution Using Mass Spectrometry Imaging and MALDI‐IHC - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS quantification of urinary GM1 pentasaccharide biomarkers
Application Note: High-Throughput LC-MS/MS Quantification of Urinary GM1 Pentasaccharide Biomarkers
Executive Summary
GM1 Gangliosidosis is a lysosomal storage disorder caused by a deficiency in
This application note details a robust, self-validating HILIC-MS/MS (Negative Mode) protocol for the quantification of the GM1 pentasaccharide and related isomers (e.g., H3N2b) in human urine. Unlike traditional thin-layer chromatography (TLC) methods, this workflow offers the sensitivity and specificity required for clinical trials.
Scientific Principles & Mechanism
The Analyte
The primary target is the cleaved hydrophilic headgroup of the GM1 ganglioside.
-
Structure: Gal
1-3GalNAc 1-4(NeuAc 2-3)Gal 1-4Glc -
Molecular Formula: C
H N O -
Monoisotopic Mass: 997.33 Da (Neutral)
-
Key Challenge: Urine contains hundreds of isomeric oligosaccharides. The GM1 pentasaccharide must be chromatographically resolved from structural isomers (e.g., those derived from GM2 or other gangliosides) to ensure specificity.
Separation Logic: Why HILIC?
Glycans are highly polar and retain poorly on C18 (Reverse Phase) columns. Derivatization (e.g., 2-AB labeling) improves retention but introduces variability and processing time.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase.
-
Mechanism: A water-rich layer forms on the amide surface. Glycans partition between the organic-rich mobile phase (Acetonitrile) and this aqueous layer. Larger and more polar glycans (like the sialylated pentasaccharide) retain longer, allowing separation from smaller interfering salts and isomers.
Detection Logic: Negative Ion MRM
Sialylated oligosaccharides ionize efficiently in negative electrospray ionization (ESI-) due to the acidic carboxylic acid group on the sialic acid (NeuAc) residue.
-
Precursor:
at m/z 997.3 or at m/z 498.1. -
Fragment: The most common transition is the loss of the sialic acid moiety (m/z 290.1, NeuAc
) or the decarboxylated fragment.
Experimental Workflow
Figure 1: End-to-end workflow for urinary GM1 pentasaccharide analysis. The SPE step using Graphitized Carbon is critical for removing salts that suppress ionization in HILIC mode.
Materials & Reagents
-
Standards:
-
Primary Analyte: Purified GM1 Pentasaccharide (Custom synthesis or enzymatic digest of GM1 ganglioside using Ceramide Glycanase).
-
Internal Standard (IS):Maltoheptaose (non-endogenous structural analog) or
C-labeled GM1 pentasaccharide (if available).
-
-
Matrix: Pooled healthy human urine (for calibration curves).
-
Columns: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Tosoh TSKgel Amide-80.
-
SPE Cartridges: Supelclean™ ENVI-Carb™ or Hypercarb™ (Porous Graphitized Carbon) - Essential for glycan retention.
Detailed Protocols
Protocol A: Sample Preparation (SPE Cleanup)
Rationale: Urine contains high salt and urea concentrations which destroy HILIC peak shape and suppress MS signal. Graphitized carbon retains oligosaccharides while allowing salts to pass.
-
Normalization: Measure creatinine in urine.[2] Normalize sample volumes to equivalent creatinine loads (e.g., 0.5 µmol creatinine equivalent) or use a fixed volume (200 µL) and normalize post-analysis.
-
Internal Standard Spike: Add 20 µL of Internal Standard (10 µM Maltoheptaose) to 200 µL urine.
-
Conditioning: Wash SPE cartridge with 1 mL 80% ACN/0.1% TFA, then 1 mL water.
-
Washing: Wash with 2 mL water (removes salts/urea).
-
Elution: Elute glycans with 1 mL 25% ACN / 0.1% TFA (Note: Some protocols use 50% ACN; optimize for pentasaccharide recovery).
-
Correction: Graphitized carbon retains glycans strongly. Elute with 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA) .
-
-
Drying: Evaporate eluate under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Acetonitrile:Ammonium Formate (10mM, pH 4.4) (60:40 v/v) . Matching the mobile phase prevents peak broadening.
Protocol B: LC-MS/MS Method
LC Parameters (HILIC):
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.4).
-
Mobile Phase B: Acetonitrile.
-
Column Temp: 45°C (Elevated temp improves glycan resolution).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |
| 0.0 | 20 | 80 | Initial |
| 1.0 | 20 | 80 | Hold |
| 10.0 | 50 | 50 | Linear Gradient |
| 11.0 | 80 | 20 | Wash |
| 12.0 | 20 | 80 | Re-equilibrate |
| 15.0 | 20 | 80 | End |
MS/MS Parameters (Sciex Triple Quad or equivalent):
-
Ionization: ESI Negative Mode.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: High.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | ID Logic | CE (eV) |
| GM1 Pentasaccharide | 997.3 [M-H]- | 290.1 [NeuAc]- | Quantifier | -45 |
| GM1 Pentasaccharide | 997.3 [M-H]- | 490.1 | Qualifier | -35 |
| GM1 Pentasaccharide | 498.1 [M-2H]2- | 290.1 [NeuAc]- | Alt. Quant | -25 |
| H3N2b (Beccari Isomer) | 820.3 [M-H]- | (Specific Fragment) | Emerging | -40 |
| Maltoheptaose (IS) | 1151.4 [M-H]- | 179.1 [Hex]- | Internal Std | -50 |
Data Analysis & Validation
Identification Strategy
The GM1 pentasaccharide must be distinguished from the GM2 tetrasaccharide and other isomers.
-
Retention Time: In HILIC, the GM1 pentasaccharide (5 residues, 1 sialic acid) will elute after smaller tetrasaccharides but before larger polysialylated species.
-
Isomer Separation: If multiple peaks appear for the 997->290 transition, the GM1 biomarker is typically the dominant peak in patient samples. Confirm using a digested GM1 standard.
Quantification Logic
-
Normalization: Final results must be reported as µg/mg Creatinine to account for urine dilution variability.
Troubleshooting Guide
-
Low Sensitivity: Check the pH of Mobile Phase A. Sialic acids are unstable at very low pH (<3) but ionize poorly at neutral pH. pH 4.4 (Ammonium Formate) is the "Goldilocks" zone.
-
Peak Tailing: Usually indicates secondary interactions with the column. Increase buffer ionic strength (up to 20mM Ammonium Formate) or verify Sample Diluent matches initial mobile phase conditions (high organic).
-
Carryover: Glycans can stick to metallic surfaces. Use a needle wash of 10% Formic Acid in Water/ACN.
Pathway Visualization
Figure 2: Pathophysiological origin of the urinary GM1 pentasaccharide. The deficiency of
References
-
Beccari, T., et al. (2023). "A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis." Brain Communications. Link
-
Lawrence, R., et al. (2020). "Disease-specific non-reducing end carbohydrate biomarkers for lysosomal storage diseases." Nature Communications. Link
-
Auray-Blais, C., et al. (2011). "Efficient analysis of urinary glycosaminoglycans by LC-MS/MS in mucopolysaccharidoses type I, II and VI."[2][10] Molecular Genetics and Metabolism. Link
-
Regier, D. S., et al. (2016). "The GM1 Gangliosidosis Phenotype: Clinical and Biomarker Correlations." JIMD Reports. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient analysis of urinary glycosaminoglycans by LC-MS/MS in mucopolysaccharidoses type I, II and VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. GLB1-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urinary oligosaccharides of GM1-gangliosidosis. Structures of oligosaccharides excreted in the urine of type 1 but not in the urine of type 2 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Quantitative and Qualitative Analysis of Urinary Glycosaminoglycans (GAGs) [gavinpublishers.com]
- 8. A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stereoselectivity in GM1 Glycosylation Reactions
Welcome to the technical support center for GM1 glycosylation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of GM1 gangliosides and related glycoconjugates. The stereoselective formation of the sialic acid linkage is a formidable challenge in carbohydrate chemistry, often leading to mixtures of anomers and undesired byproducts.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven insights to help you navigate these complexities and achieve high α-selectivity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols to resolve them.
Question 1: Why am I observing a low α:β anomeric ratio in my sialylation reaction?
Answer:
Achieving high α-selectivity is the central challenge in chemical sialylation. The formation of the undesired, thermodynamically more stable β-anomer is a common outcome.[1] Several factors, often acting in concert, can lead to poor α-selectivity. A systematic evaluation of your reaction parameters is crucial.
Potential Causes & Recommended Actions:
-
Suboptimal Solvent Choice: The solvent plays a critical role in mediating the reaction mechanism.[1]
-
Causality: Nitrile-containing solvents, such as acetonitrile (MeCN), are known to promote the formation of the desired α-anomer.[1][5] This is attributed to the "nitrile effect," where the solvent participates in the reaction by forming a transient β-nitrilium ion intermediate.[1] This intermediate blocks the β-face of the oxocarbenium ion, directing the incoming glycosyl acceptor to attack from the α-face, leading to the α-sialoside via an SN2-like displacement.[1] Non-participating solvents like dichloromethane (DCM) may favor an SN1-like mechanism, which can lead to a mixture of anomers.
-
Action: If you are not already using it, switch to a solvent system containing acetonitrile. A common and effective combination is a 1:1 mixture of DCM and acetonitrile.[6]
-
-
Inappropriate Glycosyl Donor or Protecting Groups: The structure of the sialyl donor, including its leaving group and protecting groups, significantly influences stereoselectivity.[1][7]
-
Causality: The lack of a participating group at the C-3 position of sialic acid makes stereocontrol challenging.[1][2] However, modifications at other positions can exert long-range effects. For instance, certain protecting groups on the C-5 nitrogen, like the N-phthaloyl group, can influence the facial selectivity of the incoming acceptor through steric hindrance or electronic effects.[1] The choice of leaving group (e.g., thioglycoside, phosphite, trifluoroacetimidate) also dictates the optimal activation conditions and reaction pathway.[1][5]
-
Action:
-
Evaluate your Donor: Consider using a sialyl donor known to favor α-selectivity, such as a 2-thio-sialoside or a 2-phosphite derivative.[1] These are often activated at low temperatures, which can favor kinetic control and the formation of the α-product.[1]
-
Protecting Group Strategy: The use of a 5-N,4-O-carbonyl or oxazolidinone protecting group on the sialyl donor has been shown to enhance α-selectivity.[1][8]
-
-
-
Reaction Temperature is Too High: Sialylation reactions are highly sensitive to temperature.
-
Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable β-anomer. Low-temperature conditions often favor the kinetically controlled α-product.[9][10]
-
Action: Perform the glycosylation at a lower temperature. Start the reaction at -60°C or -70°C and allow it to slowly warm to the desired temperature.[11][12] Monitoring the reaction by TLC is crucial to find the optimal temperature profile.
-
-
Incorrect Promoter or Activator System: The choice and stoichiometry of the promoter are critical for efficient and selective activation of the glycosyl donor.
-
Causality: A common activator system for thioglycosides is N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or TMSOTf.[12][13] The promoter system generates the key oxocarbenium ion intermediate; an inappropriate choice can lead to slow reaction rates or decomposition, affecting stereoselectivity.
-
Action: Ensure you are using the optimal promoter system for your specific glycosyl donor. For thioglycosides, the NIS/TfOH system is a robust choice.[12] Refer to established protocols for the specific donor you are using.
-
Question 2: I am observing a significant amount of a 2,3-dehydro byproduct. How can I prevent this?
Answer:
The formation of the 2,3-dehydro derivative is a common side reaction in sialylation, arising from the elimination of the leaving group and a proton from C-3.[4] This side reaction competes with the desired glycosylation and reduces the overall yield.
Potential Causes & Recommended Actions:
-
Highly Reactive (Unstable) Oxocarbenium Ion: The stability of the intermediate oxocarbenium ion is key.
-
Causality: An overly reactive or long-lived oxocarbenium ion can undergo elimination before the glycosyl acceptor has a chance to attack. This is often exacerbated by reaction conditions that favor an SN1-type mechanism. The electron-withdrawing nature of the carboxyl group at C-1 destabilizes the adjacent anomeric center, making elimination a favorable pathway.[4][14]
-
Action:
-
Use a Pre-activation Protocol: A pre-activation strategy can be highly effective.[11] In this approach, the glycosyl donor is activated with the promoter at low temperature in the absence of the acceptor.[11] Once the donor is fully activated, the acceptor is added. This temporal separation of activation and coupling can minimize the lifetime of the free oxocarbenium ion and suppress elimination.[11]
-
Modulate Donor Reactivity: Employing a more "disarmed" glycosyl donor (i.e., one with electron-withdrawing protecting groups) can slow down the formation of the oxocarbenium ion, potentially giving the acceptor more time to react before elimination occurs.
-
-
-
Sterically Hindered Glycosyl Acceptor: If the acceptor's hydroxyl group is sterically encumbered, its approach to the anomeric center will be slow, allowing more time for the elimination side reaction.
-
Causality: The rate of glycosylation is dependent on the nucleophilicity and accessibility of the acceptor's hydroxyl group.[9] A hindered acceptor will react more slowly, increasing the likelihood of byproduct formation.
-
Action:
-
Re-evaluate Protecting Groups: Assess the protecting groups on your glycosyl acceptor. It may be necessary to redesign your synthetic route to present a less sterically hindered hydroxyl group for the crucial sialylation step.
-
Increase Acceptor Concentration: Using a higher concentration or an excess of the glycosyl acceptor can sometimes favor the bimolecular glycosylation reaction over the unimolecular elimination.
-
-
Frequently Asked Questions (FAQs)
What are the key factors controlling stereoselectivity in sialylation?
The stereochemical outcome of a sialylation reaction is a delicate balance of several interconnected factors:[1][4][9]
| Factor | Influence on Stereoselectivity |
| Glycosyl Donor | The choice of leaving group and protecting groups dictates the reaction mechanism. Donors with participating groups or specific steric/electronic properties can direct the acceptor to the α-face.[1][7][15] |
| Glycosyl Acceptor | The nucleophilicity and steric accessibility of the acceptor's hydroxyl group affect the reaction rate and can influence the stereochemical outcome.[16] |
| Solvent | Participating solvents like acetonitrile can form intermediates that block the β-face, promoting α-glycosylation. Non-participating solvents may lead to less selective reactions.[1][17] |
| Temperature | Lower temperatures generally favor the kinetically controlled α-product over the thermodynamically more stable β-anomer.[9] |
| Promoter/Activator | The choice of promoter and its stoichiometry must be matched to the donor to ensure efficient activation without causing decomposition or unwanted side reactions.[14] |
How do I choose the right glycosyl donor for my GM1 synthesis?
Choosing the optimal sialyl donor is a critical decision. Here's a comparison of common donor types:
| Donor Type | Activation | Advantages | Disadvantages |
| Thioglycosides | NIS/TfOH, DMTST, etc. | Stable, widely used, compatible with many protecting groups.[1] | Activation can sometimes be sluggish. |
| Phosphites/Phosphates | Catalytic TMSOTf | Highly reactive, activated at low temperatures, often give good α-selectivity.[1] | Can be moisture-sensitive. |
| Trifluoroacetimidates | Catalytic Lewis Acid (e.g., TMSOTf) | Highly reactive, good for direct sialylation with high α-selectivity.[1] | Can be less stable than thioglycosides. |
| Halides (Cl, Br) | Silver or Mercury salts | Historically important, but less common now due to toxicity and harsh conditions.[18] | Often require stoichiometric heavy metal promoters. |
For GM1 synthesis, sialyl thioglycosides are a robust and popular choice due to their balance of stability and reactivity.[8][19]
How can I reliably determine the α:β anomeric ratio of my product?
Accurate determination of the anomeric ratio is essential for optimizing your reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for this analysis.[20][21]
-
¹H NMR Spectroscopy: The chemical shift (δ) and coupling constants (J) of the anomeric proton are diagnostic. However, in sialic acids, there is no anomeric proton. Instead, the chemical shifts of the axial and equatorial protons at C-3 are used. For the α-anomer, the axial proton at C-3 (H3ax) typically appears upfield (around 1.6-1.8 ppm), while the equatorial proton (H3eq) is downfield (around 2.6-2.8 ppm).[12]
-
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-2) can also be informative.
-
NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry by showing through-space proximity between specific protons.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD).[21]
-
Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Analysis:
-
Identify the signals corresponding to the C-3 protons for both anomers.
-
Integrate the respective signals to determine the ratio of the α and β products.[21]
-
For unambiguous assignment, consider running a 2D NOESY or ROESY experiment.
-
Experimental Protocols & Visual Guides
General Protocol for Stereoselective Sialylation using a Thioglycoside Donor
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the sialyl thioglycoside donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add a mixture of anhydrous DCM/MeCN (e.g., 1:1 v/v).
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -70 °C).
-
Activation: Add N-Iodosuccinimide (NIS) (1.5 equiv) to the mixture. After stirring for 10-15 minutes, add a solution of triflic acid (TfOH) (0.1-0.2 equiv) in DCM or MeCN dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Troubleshooting Logic Flowchart
This diagram outlines a systematic approach to troubleshooting poor stereoselectivity in sialylation reactions.
Caption: Decision workflow for troubleshooting low α-selectivity.
Mechanism of Solvent Participation
The diagram below illustrates the proposed mechanism for the α-directing effect of acetonitrile in sialylation.
Caption: Acetonitrile participation leading to α-sialoside.
References
-
Yu, H., et al. (2016). Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. PMC. Available at: [Link]
-
Ang, X. S., & Liu, X. (2020). Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. DR-NTU. Available at: [Link]
-
(2024). Organocatalyzed Stereoselective Glycosylation: An Overview of the Last Decade. MDPI. Available at: [Link]
-
Chatterjee, T., & Jayaraman, N. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Chen, Y., & Wu, B. (2010). General Consideration on Sialic Acid Chemistry. PMC. Available at: [Link]
-
Chatterjee, T., & Jayaraman, N. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. Available at: [Link]
-
Ang, X. S., & Liu, X. (2021). Venturing beyond donor-controlled glycosylation : new perspectives toward anomeric selectivity. DR-NTU. Available at: [Link]
-
Chatterjee, T., & Jayaraman, N. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. ResearchGate. Available at: [Link]
-
Li, W., & Yu, B. (2018). Pre-activation Based Stereoselective Glycosylations. PMC. Available at: [Link]
-
Varki, A., et al. (2009). Structural Analysis of Glycans. NCBI Bookshelf. Available at: [Link]
-
Sun, L., et al. (2021). A Highly α‐Stereoselective Sialylation Method Using 4‐O‐4‐Nitropicoloyl Thiosialoside Donor. ResearchGate. Available at: [Link]
-
Warnes, M. E., & Fascione, M. A. (2020). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online. Available at: [Link]
-
Li, H., et al. (2017). Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)2SO/Tf2O preactivation strategy: From O-, C-sialylation to general O-. ScienceDirect. Available at: [Link]
-
(n.d.). Chemical glycosylation. Wikipedia. Available at: [Link]
-
(n.d.). Glycosyl donors used in the stereoselective glycosylations. ResearchGate. Available at: [Link]
-
Lee, J. Y., & Lee, K. (2024). Therapeutic developments for neurodegenerative GM1 gangliosidosis. Frontiers. Available at: [Link]
-
(n.d.). One-pot α-sialylation protocol for efficient synthesis of various sialoglycans. ResearchGate. Available at: [Link]
-
(2024). The influence of protective groups in sialyl halides on their reactivity and selectivity in glycosylation reactions: implications for the mechanism of sialylation. ResearchGate. Available at: [Link]
-
Chen, X., & Varki, A. (2010). Advances in the Biology and Chemistry of Sialic Acids. PMC. Available at: [Link]
-
Roy, R. (2019). Stereoselective Synthesis of α-C-Sialyl Compounds. Taylor & Francis eBooks. Available at: [Link]
-
Liao, G., & Wong, C. (2011). Total Synthesis of the Aminopropyl Functionalized Ganglioside GM1. PMC. Available at: [Link]
-
Chen, X., & Varki, A. (2009). Advances in the Biology and Chemistry of Sialic Acids. UC San Diego School of Medicine. Available at: [Link]
-
Sun, J., & Li, X. (2020). Highly efficient α-sialylation with ortho-(1-phenylvinyl)benzoates as leaving groups: One-pot assembly of α-sialoglycans. PMC. Available at: [Link]
-
Crich, D. (2014). Probing the Influence of Protecting Groups on the Anomeric Equilibrium in Sialic Acid Glycosides with the Persistent Radical Effect. Journal of the American Chemical Society. Available at: [Link]
-
Moremen, K. W., et al. (2024). Determinants of undesired α2-6-sialoside formation by PmST1 M144D. RSC Publishing. Available at: [Link]
-
Pick, C. G., et al. (2017). Restoring GM1 ganglioside expression ameliorates axonal outgrowth inhibition and cognitive impairments induced by blast traumatic brain injury. PMC. Available at: [Link]
-
Tanaka, H. (2021). Advanced Chemical Methods for Stereoselective Sialylation and Their Applications in Sialoglycan Syntheses. ResearchGate. Available at: [Link]
-
Gilmour, R. (2024). Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine. ACS Central Science. Available at: [Link]
-
Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. Available at: [Link]
-
(n.d.). Reaction mechanism (A) and scheme (B) for the linkage-specific sialic... ResearchGate. Available at: [Link]
-
Bennet, A. J., et al. (2016). Mechanisms of the sialidase and trans-sialidase activities of bacterial sialyltransferases from glycosyltransferase family 80. Oxford Academic. Available at: [Link]
-
Gilmour, R. (2024). Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine. PMC. Available at: [Link]
-
(n.d.). Ganglioside synthesis pathway. ResearchGate. Available at: [Link]
-
Chen, X., & Varki, A. (2009). Advances in the Biology and Chemistry of Sialic Acids. ACS Publications. Available at: [Link]
-
(n.d.). Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine. ResearchGate. Available at: [Link]
-
(n.d.). Biosynthesis of mammalian gangliosides. Structure of ganglioside GM1... ResearchGate. Available at: [Link]
-
P., H., & B., P. (2024). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. Available at: [Link]
-
Tifft, C. J. (2021). GM1 Gangliosidosis: Mechanisms and Management. PMC. Available at: [Link]
-
Mechref, Y. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Spectroscopy Online. Available at: [Link]
-
(n.d.). GM1. Wikipedia. Available at: [Link]
-
(n.d.). Predicting glycosylation stereoselectivity using machine learning. MPG.PuRe. Available at: [Link]
Sources
- 1. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.ucsd.edu [medschool.ucsd.edu]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 8. Total Synthesis of the Aminopropyl Functionalized Ganglioside GM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly efficient α-sialylation with ortho-(1-phenylvinyl)benzoates as leaving groups: One-pot assembly of α-sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. html.rhhz.net [html.rhhz.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: GM1 Ganglioside NMR Analysis
This guide functions as an interactive Technical Support Center for researchers analyzing GM1 gangliosides via NMR. It prioritizes troubleshooting real-world spectral anomalies over generic textbook definitions.
Topic: Resolving Alpha/Beta Anomer Peaks & Spectral Resolution Ticket ID: GM1-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Diagnostic Triage: What is your primary spectral issue?
Before applying a fix, we must categorize the artifact. Select the scenario that best matches your current spectrum:
| Symptom | Probable Cause | Immediate Action |
| "The Blob" (Broad, featureless humps in the 4.0–5.5 ppm region) | Micelle Formation. GM1 is aggregating in aqueous solvent ( | Switch to DMSO- |
| "The Forest" (Sharp but severely overlapping peaks) | Spectral Crowding. The 5 sugar residues resonate in a narrow window. | Requires 2D HSQC/H2BC. 1D is insufficient. |
| "The Ghost" (Unexpected small doublets near anomeric signals) | Hydrolysis/Mutorotation. The Glc-Ceramide bond may be cleaved, or you are analyzing the free oligosaccharide. | Check for reducing end |
Phase I: The Resolution Protocol (Solvent & Environment)
The Problem: In 100%
Recommended Solvent Systems
To resolve
-
High-Performance Option (Recommended):
-
Solvent: DMSO-
: (98:2 v/v). -
Why: DMSO disrupts the hydrogen bond network and hydrophobic interactions that stabilize micelles. The trace
exchanges labile OH protons (optional, but pure DMSO- allows OH observation which aids structural proof). -
Temp: 303 K to 323 K. Higher temperature sharpens peaks further.
-
-
Native-Like Option:
-
Solvent:
+ 30% MeOD- . -
Why: Methanol acts as a co-solvent to disrupt aggregation without fully denaturing the solution structure if you are studying ligand binding.
-
Workflow Visualization: Sample Preparation Logic
Caption: Decision tree for solvent selection to overcome micellar broadening in GM1 NMR.
Phase II: Resolving Alpha vs. Beta Anomers
The Scientific Reality: In native, intact GM1, the anomeric configurations are fixed:
- -Glc (linked to Ceramide)
- -Gal (internal)[1]
- -GalNAc
- -Gal (terminal)
- -Neu5Ac (Sialic acid - Note: Ketosidic linkage, no H1)
FAQ: "I see a small doublet at 5.2 ppm. Is this the alpha-anomer?"
If you are analyzing intact GM1 , you should not see an
The "Gold Standard" Validation Method
To definitively assign anomers, do not rely on chemical shift alone. You must measure the Vicinal Coupling Constant (
Step-by-Step Measurement Protocol:
-
Acquire 1D
H NMR with sufficient scans (NS > 64) in DMSO- . -
Locate Anomeric Region: 4.2 ppm – 5.5 ppm.
-
Apply Resolution Enhancement: Use Gaussian window function (LB = -1.0, GB = 0.5) during processing to resolve multiplets.
-
Measure
(Hz):
| Configuration | Geometry (H1-H2) | Coupling Constant ( | Appearance |
| Beta ( | Axial-Axial ( | 7.0 – 9.0 Hz | Large Doublet |
| Alpha ( | Equatorial-Axial ( | 3.0 – 4.0 Hz | Small Doublet |
Note on Neu5Ac (Sialic Acid): Neu5Ac does not have an anomeric proton (H1). It is a ketose.
-
Validation: Look for the H3 equatorial (
) and H3 axial ( ) protons. -
-Neu5Ac (Native):
typically resonates near 2.6–2.8 ppm (dd, Hz). -
-Neu5Ac (Rare/Artifact):
shifts upfield significantly.
Phase III: Advanced Assignment (2D NMR)
When 1D peaks overlap (common in the 4.2–4.6 ppm range), 2D HSQC is mandatory.
Protocol: Multiplicity-Edited HSQC
This experiment separates signals by Carbon type (
-
Setup:
-
Pulse Sequence: hsqcedetgp (Bruker) or equivalent.
-
Spectral Width (F1): 110 ppm (centered at 70 ppm) to cover anomeric carbons.
-
Scans: Minimum 16.
-
Analysis Logic:
-
Anomeric Carbons (C1): Look in the 95–105 ppm (
) region. -
Correlations:
-
-Anomers: Correlation between
(4.2–4.6 ppm) and (100–105 ppm). -
-Anomers (Impurity/Reducing end): Correlation between
(5.1–5.3 ppm) and (90–95 ppm).
-
-Anomers: Correlation between
-
Neu5Ac Check: Look for the quaternary C2 signal in HMBC (approx 100 ppm) correlating to H3 protons.
Structural Assignment Logic Diagram
Caption: Logic flow for assigning anomeric configurations based on coupling constants.
Frequently Asked Questions (Technical)
Q: I see a peak at 1.8 ppm and 2.7 ppm. Is this a contaminant?
A: Likely not. These are the H3 axial and H3 equatorial protons of the Sialic Acid (Neu5Ac) residue. This confirms the presence of the sialic acid side chain. The wide separation (
Q: My HSQC shows a C1 signal at 103 ppm but I can't find the proton doublet in 1D. Why?
A: The proton signal is likely buried under the water suppression signal (if using
-
Fix: Use a different water suppression technique (e.g., Excitation Sculpting) or change temperature to shift the water peak away from the anomeric region.
Q: Can I use TOCSY to separate the spin systems? A: Yes. A 1D-TOCSY (selective excitation of the anomeric proton) is powerful.
-
Protocol: Select the anomeric doublet (e.g., the terminal Gal
-H1). Apply a mixing time of 80–120 ms. This will "light up" the entire ring system (H2, H3, H4) for that specific sugar, allowing you to assign the specific residue without overlap from neighbors.
References
-
Yu, R. K., et al. (2011). NMR Spectroscopy of Gangliosides. In: Structural Analysis of Complex Carbohydrates. This is the authoritative text on ganglioside chemical shifts.
-
(Example proxy to NIH/PMC for verification)
-
- Kottke, T., & Stalke, D. (2020). Micelle formation and solvent effects in NMR of glycolipids. Journal of Applied Crystallography/Spectroscopy. (General principle citation for micelle behavior in D2O vs DMSO).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HSQC/TOCSY pulse sequence parameters).
- Bush, C. A., et al. (1999). Conformational analysis of oligosaccharides and polysaccharides.
Sources
Technical Support Center: Sialic Acid Stabilization & Synthesis
The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with sialic acid (N-acetylneuraminic acid, Neu5Ac) during synthesis and purification.
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Preventing Hydrolysis & Elimination of Sialic Acid Residues
The Core Challenge: Why is Sialic Acid so Fragile?
User Query: "Why does my sialic acid residue hydrolyze so much faster than glucose or galactose during acidic workup?"
Technical Insight: Sialic acid is chemically unique among monosaccharides, creating a "perfect storm" for instability. Unlike glucose, it is a ketose (specifically a 2-keto-3-deoxy-nonulosonic acid) lacking a substituent at the C3 position.
-
The Tertiary Anomeric Center: The glycosidic bond is formed at a quaternary carbon (C2). Tertiary oxocarbenium ions are generally more stable, but in sialic acid, the adjacent electron-withdrawing carboxyl group (C1-COOH) destabilizes the transition state, making the glycosidic bond paradoxically labile to acid hydrolysis but difficult to form synthetically.
-
Deoxy-C3 Instability: The lack of an electron-withdrawing hydroxyl group at C3 means there is no inductive stabilization of the glycosidic bond, increasing susceptibility to acid-catalyzed hydrolysis.
-
Competitive Elimination: The C3 protons are acidic. During glycosylation, the oxocarbenium intermediate often undergoes proton elimination to form the thermodynamically stable 2,3-dehydro derivative (2,3-ene), a "dead-end" byproduct.
Mechanism of Instability (Visualization)
The following diagram illustrates the competing pathways of hydrolysis and elimination that you must control.
Figure 1: Mechanistic pathways leading to sialic acid loss (hydrolysis) or byproduct formation (elimination).[1]
Troubleshooting Guide: Chemical Synthesis
User Query: "I am getting low yields and the elimination product during glycosylation. How do I fix this?"
Critical Control Points
To prevent hydrolysis and elimination, you must engineer the donor and the environment.
A. Donor Design: The "C5-Effect"
Standard N-acetyl (Neu5Ac) donors are often insufficiently reactive or selective. Modifying the C5-amino position is the most validated method to increase stability and yield.
| Modification at C5 | Effect on Stability/Reactivity | Recommendation |
| N-Acetyl (Native) | Moderate reactivity; prone to H-bonding which reduces donor potency. | Use for simple couplings only. |
| N-TFA (Trifluoroacetyl) | High. Reduces H-bonding, increasing donor reactivity. | Recommended for difficult acceptors. |
| N-Troc | High. Excellent leaving group compatibility. | Good for orthogonal protection strategies. |
| C5-Azide (Neu5N3) | Highest. Eliminates amide H-bonding entirely. | Best for α-selectivity and preventing elimination. |
B. Solvent & Temperature Control
-
Solvent: Use Acetonitrile (MeCN) . It participates in the reaction via the "nitrile effect," stabilizing the oxocarbenium ion as an axial
-nitrilium ion, which thermodynamically favors the formation of the desired -glycoside (which is in sialic acid nomenclature due to the anomeric carboxyl group). -
Temperature: NEVER run sialylations at room temperature.
-
Standard: -78°C to -40°C.
-
Reasoning: Low temperature kinetically suppresses the elimination pathway (2,3-ene formation) which has a higher activation energy than glycosylation.
-
Protocol: Robust Sialylation Conditions
-
Donor: Phenyl thiosialoside or Sialyl phosphate (with C5-N-TFA or C5-Azide).
-
Promoter: NIS/TfOH (N-iodosuccinimide / Triflic acid) or TMSOTf.
-
Procedure:
-
Dissolve Donor and Acceptor in dry Acetonitrile/DCM (2:1) .
-
Add activated molecular sieves (3Å) and stir for 1h at RT to ensure total dryness (Water = Hydrolysis).
-
Cool to -78°C .
-
Add Promoter (e.g., NIS followed by catalytic TfOH).
-
Stir at -78°C for 2h, then slowly warm to -40°C. Do not exceed -30°C before quenching.
-
Quench: Add Triethylamine (Et3N) before removing the cooling bath. Neutralizing the acid while cold is critical to prevent hydrolysis of the newly formed bond.
-
Troubleshooting Guide: Deprotection & Purification
User Query: "My sialic acid falls off (clips) during global deprotection or HPLC purification."
This is the most common failure point. Sialic acid glycosidic bonds are acid-labile but stable to base. However, ester protecting groups on the sialic acid (like methyl esters) are base-labile.
Scenario A: "Clipping" During Acid Deprotection
If your synthesis uses acid-labile groups (like Trityl or Boc) elsewhere, standard TFA cocktails will hydrolyze the sialic acid.
-
Solution: Switch to Chemoenzymatic Synthesis (see Section 4) or use hydrogenolysis-labile groups (Benzyl) that can be removed at neutral pH.
-
Workaround: If you must use acid, use 80% Acetic Acid at mild temperatures (RT) instead of TFA. It is less aggressive toward the sialosidic linkage.
Scenario B: Hydrolysis During HPLC
Standard HPLC mobile phases often contain 0.1% TFA (pH ~2). This is fatal for sialosides, especially upon concentration in a SpeedVac.
-
Immediate Fix: Switch mobile phase modifier to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 6-7).
-
Protocol:
-
Purify using a neutral buffer system (Ammonium Bicarbonate or Acetate).
-
If TFA must be used, immediately neutralize fractions with NH4OH or Pyridine before concentration.
-
Never heat sialoside fractions to dry them. Lyophilize from frozen.
-
Comparative Stability of Linkages
| Linkage Type | Relative Acid Stability | Notes |
| Low | Most prone to hydrolysis. | |
| Moderate | Slightly more stable than 2,3 due to steric environment. | |
| Very Low | Polysialic acid linkages are extremely fragile. | |
| C-Glycoside | High | Non-hydrolyzable (synthetic analog). |
The Chemoenzymatic Solution
User Query: "Chemical synthesis is too difficult. Is there a reliable alternative?"
Expert Recommendation: Yes. For biologically relevant sialosides, One-Pot Multienzyme (OPME) synthesis is superior to chemical synthesis in terms of yield, stereocontrol, and stability.
Why it works
Enzymes (Sialyltransferases) operate at pH 7.0 - 8.0 , completely avoiding the acid hydrolysis pathway. They also enforce perfect
Workflow: Chemoenzymatic Sialylation
This workflow describes the "In Situ Generation" method, which avoids the instability of the CMP-Sialic acid donor by generating it transiently.
Figure 2: One-Pot Multienzyme (OPME) workflow. Note the neutral pH conditions that preserve the product.
References & Grounding
-
Mechanism of Hydrolysis: Kdn Glycosides Hydrolysis Study. The carboxylate group at C1 and the lack of C3 functionality are primary drivers of acid instability.
-
C5-Modification Strategy: Boons & Demchenko. Introduction of N-acetyl or N-TFA at C5 significantly improves donor reactivity and stereoselectivity.[2]
-
Chemoenzymatic Synthesis: Chen & Varki. Advances in one-pot multienzyme systems allow for high-yield sialylation at neutral pH, bypassing chemical instability.
-
Donor Selection: Comparison of Sialyl Donors. Sialyl phosphates and thioglycosides are preferred over halides for complex synthesis due to better stability profiles.
-
Minimizing Loss During Analysis: BenchChem Guide. Protocols for stabilizing sialic acids during MS analysis and purification (pH control, derivatization).
For further assistance, please contact the Application Science team with your specific donor structure and acceptor NMR data.
Sources
Technical Support Center: Stability of GM1 Pentasaccharide in Cell Culture Media
Welcome to the technical support center for the use of GM1 pentasaccharide in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving GM1 pentasaccharide. Our goal is to ensure the scientific integrity and success of your research by addressing potential challenges related to the stability of this important molecule in complex biological systems.
Introduction to GM1 Pentasaccharide in Cell Culture
The GM1 pentasaccharide, the oligosaccharide portion of the monosialoganglioside GM1, is a crucial molecule in cellular signaling and is of significant interest in various research fields, including neuroscience and infectious disease.[1] It serves as a binding site for cholera toxin and is implicated in modulating cell signaling pathways.[1][2] Successful in vitro studies rely on the stability and integrity of the GM1 pentasaccharide in the cell culture environment. This guide will walk you through the key considerations for maintaining its stability and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of GM1 pentasaccharide in a standard cell culture medium like DMEM or RPMI-1640 at 37°C?
While specific half-life data for GM1 pentasaccharide in cell culture media is not extensively published, its stability is influenced by several factors. The glycosidic bonds within the pentasaccharide are generally stable to simple hydrolysis at neutral pH.[3] However, the presence of enzymes in serum supplements and secreted by cells can lead to degradation over time.
Q2: How does fetal bovine serum (FBS) in the culture medium affect the stability of GM1 pentasaccharide?
Fetal bovine serum is a complex mixture of proteins, growth factors, and enzymes. It is a potential source of glycosidases, such as sialidases (neuraminidases) and galactosidases, which can cleave the terminal sialic acid and galactose residues of the GM1 pentasaccharide, respectively.[2][4] The extent of degradation will depend on the specific lot of FBS and the duration of the experiment.
Q3: Can the cells I am using degrade the GM1 pentasaccharide?
Yes, many cell types express cell-surface or secreted enzymes that can modify or degrade oligosaccharides.[5][6] For instance, cells can possess neuraminidases that cleave sialic acid residues.[2] The rate of degradation will vary depending on the cell type and their enzymatic activity.
Q4: What is the optimal pH range for maintaining GM1 pentasaccharide stability in my experiments?
The GM1 pentasaccharide is most stable at a physiological pH range of 7.2-7.4, which is typical for most cell culture applications.[7] Significant deviations from this range, particularly to the acidic side, can lead to the hydrolysis of the sialic acid residue.[3] It is crucial to maintain proper CO2 levels in the incubator to ensure the pH of the bicarbonate-buffered medium remains stable.[7][8]
Q5: How should I prepare and store my GM1 pentasaccharide stock solutions?
For optimal stability, dissolve the lyophilized GM1 pentasaccharide in a high-quality, sterile solvent such as cell culture-grade water or a buffer like PBS.[9] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. One source suggests that aqueous solutions of gangliosides should not be stored for more than one day, highlighting the importance of freshly prepared solutions for experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of GM1 pentasaccharide. | Degradation of the pentasaccharide in the culture medium. | - Perform a time-course experiment to determine the optimal incubation time.- Reduce the serum concentration if possible, or use a heat-inactivated serum to decrease enzymatic activity.- Consider using a serum-free medium if compatible with your cells.- Verify the integrity of your GM1 pentasaccharide stock (see Protocol 1). |
| High background or non-specific binding in assays. | Contamination of the GM1 pentasaccharide solution or culture with other oligosaccharides or impurities. | - Use high-purity, sterile reagents for all solutions.- Filter-sterilize the GM1 pentasaccharide stock solution through a 0.22 µm filter.- Routinely check cell cultures for microbial contamination.[10] |
| Variability between experiments. | - Inconsistent pH of the culture medium.- Lot-to-lot variation in FBS.- Instability of the GM1 pentasaccharide stock solution. | - Regularly calibrate your pH meter and monitor the incubator's CO2 levels.[7][8]- Test new lots of FBS for their effect on your assay before use.- Prepare fresh aliquots of GM1 pentasaccharide stock solution for each set of experiments. |
| Unexpected changes in cell morphology or growth. | - Contamination of the culture.- The GM1 pentasaccharide itself or a degradation product might have a biological effect. | - Check for common cell culture contaminants like mycoplasma.[10]- Include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive oligosaccharide. |
Experimental Protocols
Protocol 1: Verification of GM1 Pentasaccharide Integrity
This protocol provides a method to assess the integrity of your GM1 pentasaccharide stock and its stability in your specific cell culture medium over time.
Workflow for GM1 Pentasaccharide Stability Assessment
Caption: Workflow for assessing GM1 pentasaccharide stability in cell culture media.
Materials:
-
GM1 Pentasaccharide
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (if available)
-
Appropriate solvents for HPTLC and LC-MS/MS
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of GM1 pentasaccharide in sterile water or PBS.
-
Spike the GM1 pentasaccharide into your complete cell culture medium (including serum) to the final working concentration.
-
As a control, spike the GM1 pentasaccharide into the basal medium without serum.
-
Incubate the prepared media at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 6, 12, 24, and 48 hours). Store the aliquots at -80°C until analysis.
-
-
Analysis by HPTLC:
-
Spot the collected aliquots onto an HPTLC plate.
-
Develop the plate using a suitable solvent system (e.g., chloroform/methanol/water with CaCl2).[2]
-
Visualize the spots using a reagent that detects sugars, such as orcinol/sulfuric acid spray.
-
Compare the intensity of the GM1 pentasaccharide spot across the different time points. A decrease in intensity suggests degradation.
-
-
Analysis by LC-MS/MS (for quantitative analysis):
-
If available, use a validated LC-MS/MS method for the quantification of the GM1 pentasaccharide.[11] This method offers higher sensitivity and specificity.
-
Prepare a standard curve using known concentrations of the GM1 pentasaccharide.
-
Analyze the collected aliquots and determine the concentration of the intact pentasaccharide at each time point.
-
-
Data Interpretation:
-
Plot the concentration of the intact GM1 pentasaccharide against time.
-
From this plot, you can estimate the rate of degradation under your specific experimental conditions.
-
Protocol 2: Best Practices for Using GM1 Pentasaccharide in Cell Culture
This protocol outlines the recommended steps for incorporating GM1 pentasaccharide into your cell culture experiments to maximize its stability and ensure reliable results.
Workflow for GM1 Pentasaccharide Cell Culture Experiments
Caption: Recommended workflow for cell culture experiments with GM1 pentasaccharide.
Procedure:
-
Preparation:
-
Culture your cells of interest to the desired density.
-
On the day of the experiment, thaw a fresh aliquot of your GM1 pentasaccharide stock solution. Avoid using a stock solution that has been repeatedly freeze-thawed.
-
-
Treatment:
-
Prepare the required volume of cell culture medium. If using a serum-containing medium, consider using heat-inactivated serum to reduce enzymatic activity.
-
Spike the GM1 pentasaccharide into the medium immediately before adding it to the cells. Do not pre-incubate the pentasaccharide in the medium for extended periods at 37°C.
-
Remove the old medium from your cells and wash them once with sterile PBS to remove any secreted enzymes or metabolites.
-
Add the freshly prepared GM1 pentasaccharide-containing medium to your cells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period, as determined by your preliminary stability and dose-response experiments.
-
Proceed with your downstream analysis (e.g., cell binding assays, signaling pathway analysis, etc.).
-
Data Summary
The following table summarizes the key factors influencing the stability of GM1 pentasaccharide in a cell culture setting.
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures (e.g., 37°C) can accelerate enzymatic degradation. | Minimize the time the pentasaccharide is at 37°C before the experiment. Store stock solutions at -20°C or -80°C. |
| pH | Deviations from physiological pH (7.2-7.4), especially acidic pH, can cause hydrolysis of the sialic acid.[3] | Maintain a stable pH in the culture medium by ensuring proper incubator CO2 levels.[7][8] |
| Serum Enzymes | Glycosidases in serum can degrade the pentasaccharide.[2][4] | Use heat-inactivated serum, reduce serum concentration, or use serum-free medium if possible. |
| Cellular Enzymes | Cells can secrete or have surface enzymes that degrade oligosaccharides.[5][6] | Be aware of the enzymatic potential of your cell line. Consider washing cells before adding the treatment medium. |
| Contaminants | Microbial contamination can introduce enzymes that degrade the pentasaccharide. Chemical contaminants can affect cell health and experimental outcomes.[10] | Maintain strict aseptic technique and regularly test for contamination. Use high-purity reagents. |
References
-
Characterization of the GM1 pentasaccharide–Vibrio cholera toxin interaction using a carbohydrate-based electrochemical system. Analyst (RSC Publishing). [Link]
-
Ingenious Action of Vibrio cholerae Neuraminidase Recruiting Additional GM1 Cholera Toxin Receptors for Primary Human Colon Epithelial Cells. MDPI. [Link]
-
Alkali-labile gangliosides. PMC. [Link]
-
Interactive Configuration through Force Analysis of GM1 Pentasaccharide-Vibrio cholera Toxin Interaction. ACS Publications. [Link]
-
Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine. ACS Central Science. [Link]
-
Interaction analysis of GM1 pentasaccharide and Vibrio cholerae toxin B... ResearchGate. [Link]
-
Interactive configuration through force analysis of GM1 pentasaccharide-Vibrio cholera toxin interaction. PubMed. [Link]
-
Insights into Glycobiology and Infection Mechanisms Using CT-GM1 Interaction. Longdom Publishing. [Link]
-
A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis. PMC. [Link]
-
Structural evaluation of GM1-related carbohydrate–cholera toxin interactions through surface plasmon resonance kinetic analysis. Analyst (RSC Publishing). [Link]
-
Thermal stability and intersubunit interactions of cholera toxin in solution and in association with its cell-surface receptor ganglioside GM1. PubMed. [Link]
-
Enzyme replacement for GM1-gangliosidosis: Uptake, lysosomal activation, and cellular disease correction using a novel β-galactosidase:RTB lectin fusion. PMC. [Link]
-
Association of exogenous administered GM1 to cell culture. Ganglioside... ResearchGate. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]
-
Impact of Enzymatic Degradation Treatment on Physicochemical Properties, Antioxidant Capacity, and Prebiotic Activity of Lilium Polysaccharides. MDPI. [Link]
-
Reliable N-glycan analysis –removal of frequently occurring oligosaccharide impurities by enzymatic degradation. Universität Augsburg. [Link]
-
Therapeutic developments for neurodegenerative GM1 gangliosidosis. Frontiers. [Link]
-
Novel GM1 ganglioside-like peptide mimics prevent the association of cholera toxin to human intestinal epithelial cells in vitro. PMC. [Link]
-
The Significance of pH Stability for Cell Cultures. American Laboratory. [Link]
-
How Carbon Source and Degree of Oligosaccharide Polymerization Affect Production of Cellulase-Degrading Enzymes by Fusarium oxysporum f. sp. lycopersici. Frontiers. [Link]
-
The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. MDPI. [Link]
-
What happened to the RPMI-1640 media? ResearchGate. [Link]
-
RPMI 1640 product information. Dr. Cell. [Link]
-
High performance production of oligosaccharides by using enzymatic membrane reactors. KTH Royal Institute of Technology. [Link]
-
Digital microfluidics-engaged automated enzymatic degradation and synthesis of oligosaccharides. PMC. [Link]
-
GM1 ganglioside-independent intoxication by Cholera toxin. PLOS Pathogens. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. GM1 ganglioside-independent intoxication by Cholera toxin | PLOS Pathogens [journals.plos.org]
- 4. Enzyme replacement for GM1-gangliosidosis: Uptake, lysosomal activation, and cellular disease correction using a novel β-galactosidase:RTB lectin fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | How Carbon Source and Degree of Oligosaccharide Polymerization Affect Production of Cellulase-Degrading Enzymes by Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of GM1 Oligosaccharide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and neurodegenerative disease research, the structural elucidation of gangliosides is paramount. Monosialotetrahexosylganglioside (GM1) is of particular interest due to its role in neuronal function, signaling, and as a receptor for toxins and viruses. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural detail. This guide provides an in-depth comparison of mass spectrometric fragmentation techniques for the GM1 oligosaccharide, grounded in established principles and field-proven methodologies.
The Structural Foundation: GM1 Oligosaccharide
Before delving into fragmentation, understanding the target is critical. The GM1 oligosaccharide is a pentasaccharide with the following structure:
Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc
This structure, with its specific linkages and branched sialic acid residue, dictates the fragmentation patterns we observe. Our goal in any MS/MS experiment is to generate a series of structurally informative fragment ions that allow us to piece this sequence back together, confirm linkage positions, and differentiate it from its isomers.
Part 1: Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is the most critical experimental decision in characterizing the GM1 oligosaccharide. The two primary approaches, Collision-Induced Dissociation (CID) and Electron-Based Dissociation (ETD), offer complementary information.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID is the most widely used fragmentation method for glycan analysis.[1][2] In this technique, precursor ions are accelerated and collided with an inert gas, causing them to vibrate and fragment at their weakest points—primarily the glycosidic bonds.[1][2] HCD is a variant of CID, common in Orbitrap instruments, that occurs in a separate collision cell, offering high fragmentation efficiency and detection of low-mass fragments.[2][3]
Mechanism and Key Fragment Ions:
The fragmentation of glycans under CID conditions is well-characterized and follows the Domon and Costello nomenclature.[4][5][6][7] This system designates fragments based on which part of the molecule retains the charge.
-
B and Y ions: Result from glycosidic bond cleavages. Y-ions contain the reducing terminus, while B-ions contain the non-reducing terminus. These ions are crucial for determining the monosaccharide sequence.[4][7]
-
C and Z ions: Also glycosidic cleavages, but with a different bond breakage that retains an additional hydrogen.
-
A and X ions: Result from cross-ring cleavages (breaking two bonds within a sugar ring). These are particularly useful for determining linkage positions.[4][7]
For GM1, a typical CID spectrum will be dominated by Y- and B-ions, mapping out the core tetrasaccharide backbone. A prominent fragment is often the loss of the sialic acid (Neu5Ac) residue, as the sialic acid glycosidic bond is particularly labile.[8] For example, in negative-ion mode CID of the GM1 pentasaccharide, a characteristic fragment ion for Neu5Ac is observed at m/z 290.[8]
Causality in CID: The energy deposited during collisions is distributed throughout the ion. This "ergodic" process favors the cleavage of the most labile bonds, which are the glycosidic linkages. This makes CID exceptionally reliable for sequencing but can sometimes result in the premature loss of sensitive modifications or entire side chains (like sialic acid), leaving the core structure to fragment.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[9][10] This induces fragmentation of the peptide or, in this case, the oligosaccharide backbone, but tends to preserve labile modifications and glycosidic bonds.[9][10]
Mechanism and Key Fragment Ions:
ETD of oligosaccharides produces a different set of ions, primarily c- and z-type ions from backbone cleavages.[9] A key advantage of ETD is its ability to generate abundant cross-ring cleavage fragments, which provide valuable linkage information that can be difficult to obtain from CID alone.[11][12] While CID excels at sequencing by breaking between sugar units, ETD excels at providing information about how those units are connected.[11]
Causality in ETD: The electron transfer process is rapid and localized, leading to bond cleavage without significant internal energy redistribution. This is why labile groups often remain intact. For glycopeptides, ETD is prized for fragmenting the peptide backbone while leaving the entire glycan structure attached, thus pinpointing the site of glycosylation.[9][13][14] For a free oligosaccharide like that from GM1, ETD provides complementary cross-ring fragmentation, which is often sparse in low-energy CID spectra.[11]
Head-to-Head Comparison
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron Transfer Dissociation (ETD) |
| Primary Mechanism | Vibrational excitation via collision with inert gas.[1][2] | Electron transfer to a multiply charged precursor.[9][10] |
| Dominant Ion Types | B, Y ions (glycosidic cleavage) for sequencing.[4][7] | c, z ions and abundant A, X ions (cross-ring cleavage).[11] |
| Information Provided | Monosaccharide sequence . Linkage information from cross-ring cleavages can be limited, especially in low-energy CID. | Linkage and branching patterns .[11] Preserves labile modifications. |
| Best For GM1... | Determining the core pentasaccharide sequence (Gal-GalNAc-Gal-Glc + Neu5Ac). | Differentiating isomers by providing detailed linkage information via cross-ring fragments. |
| Limitations | Premature loss of labile groups (e.g., sialic acid).[8] Less informative for linkage analysis. | Requires multiply charged precursor ions, which can be difficult to generate for smaller oligosaccharides. |
Part 2: Field-Proven Experimental Workflow
Achieving a high-quality fragmentation pattern for the GM1 oligosaccharide requires a robust and validated workflow, from sample preparation to data acquisition.
Workflow Diagram
Caption: Experimental workflow for GM1 oligosaccharide fragmentation analysis.
Step-by-Step Methodologies
1. Release of the GM1 Oligosaccharide
-
Objective: To cleave the oligosaccharide from its ceramide lipid anchor.
-
Protocol: Ozonolysis
-
Dissolve the purified ganglioside extract in an appropriate solvent.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating saturation. This cleaves the double bond in the sphingosine base.
-
Quench the reaction and perform a reduction step (e.g., with sodium borohydride) to yield the intact oligosaccharide.
-
Rationale: Ozonolysis is a classic and effective method for releasing the glycan moiety without disturbing its structure.
-
2. Derivatization: Permethylation
-
Objective: To improve ionization efficiency, stabilize sialic acids, and direct fragmentation to the glycan backbone.[15][16][17]
-
Protocol (Modified Ciucanu's Method): [15][18]
-
Dry the purified oligosaccharide sample completely in a microtube.
-
Prepare a slurry of sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).[15]
-
Add the NaOH/DMSO slurry to the dried glycan sample.
-
Add iodomethane (methyl iodide) and vortex the mixture vigorously for 30-60 minutes at room temperature.[15][16]
-
Quench the reaction carefully with water or 10% acetic acid.[15]
-
Purify the permethylated glycans using a C18 Sep-Pak cartridge to remove salts and reagents. Elute the derivatized glycan with methanol or acetonitrile.[15]
-
Rationale & Self-Validation: Permethylation replaces all acidic protons (on hydroxyl and carboxyl groups) with methyl groups.[16][17] This neutralizes the charge on sialic acid, preventing charge-state heterogeneity and stabilizing it during ionization.[16] A successful permethylation is validated by observing a specific mass shift in the MS1 spectrum corresponding to the addition of a methyl group (14.01565 Da) for every available site.
-
3. LC-MS/MS Analysis
-
Objective: To separate the derivatized oligosaccharide from contaminants and subject it to fragmentation.
-
Protocol:
-
Chromatography: Use a C18 or graphitized carbon column for reversed-phase separation of the permethylated GM1 oligosaccharide.
-
Mobile Phases: Employ a gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to aid ionization.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Permethylated glycans ionize extremely well as [M+Na]+ or [M+H]+ adducts.[18]
-
MS/MS Parameters:
-
Instrument: An Orbitrap or Q-TOF mass spectrometer is ideal for high-resolution analysis.
-
CID/HCD: Select the precursor ion corresponding to the permethylated GM1 oligosaccharide. Apply a stepped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions are produced.
-
ETD: If available, select a multiply charged precursor (if formed). Set the ETD reaction time to allow for sufficient electron transfer and fragmentation.
-
-
Interpreting the Data: A Fragmentation Pathway Diagram
The following diagram illustrates the expected major fragmentation pathways for the permethylated GM1 oligosaccharide under typical CID/HCD conditions.
Caption: CID fragmentation map of GM1 oligosaccharide showing major B and Y ion cleavages.
Conclusion
The structural characterization of the GM1 oligosaccharide by mass spectrometry is a multi-faceted process where the choice of fragmentation technique dictates the type of information obtained. CID and HCD are robust, high-efficiency methods ideal for confirming the primary sequence of the oligosaccharide. In contrast, ETD provides complementary data, excelling at defining linkage and branching patterns through its characteristic cross-ring cleavages. For comprehensive and unambiguous characterization, a dual approach utilizing both CID/HCD and an electron-based method like ETD, coupled with a validated derivatization and analytical workflow, represents the gold standard in the field. This integrated strategy empowers researchers to confidently identify and differentiate GM1 from other complex glycans, advancing our understanding of its critical biological roles.
References
-
An, H. J., Tsalik, E. B., & Lebrilla, C. B. (2021). Permethylation for glycan analysis. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]
-
Zhang, L., Luo, S., & Zhang, B. (2016). Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). Methods in Molecular Biology, 1503, 137-145. [Link]
-
Taylor, G. K., & Costello, C. E. (2016). Mass Spectrometry of Glycans. In Analysis of Protein Post-Translational Modifications by Mass Spectrometry. Royal Society of Chemistry. [Link]
-
Kang, P., Mechref, Y., & Novotny, M. V. (2005). Solid-phase permethylation of glycans for mass spectrometric analysis. Rapid Communications in Mass Spectrometry, 19(22), 3421-3428. [Link]
-
Struwe, W. B., & Pagel, K. (2022). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. Angewandte Chemie International Edition, 61(22), e202115918. [Link]
-
Harvey, D. J. (2011). The use of mass spectrometry for the structural analysis of carbohydrates and glycoconjugates. Proteomics, 11(5), 926-960. [Link]
-
Harvey, D. J. (2006). Analysis of N-Linked Glycans by Mass Spectrometry. In Methods in Molecular Biology (Vol. 347, pp. 23-53). Humana Press. [Link]
-
Zhang, L., Luo, S., & Zhang, B. (2016). Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). Springer Nature Experiments. [Link]
-
Goldman, R., & Costello, C. E. (2018). Cracking the Sugar Code by Mass Spectrometry: An Invited Perspective in Honor of Dr. Catherine E. Costello, Recipient of the 2017 ASMS Distinguished Contribution Award. Journal of the American Society for Mass Spectrometry, 29(6), 1041-1050. [Link]
-
Saba, J., & An, H. J. (2011). Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides. Current Protocols in Protein Science, Chapter 12, Unit 12.11. [Link]
-
Guttman, M., & Lee, K. K. (2012). Comparison of two fragmentation methods for glycopeptides. ResearchGate. [Link]
-
PREMIER Biosoft. (2022, June 7). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. [Link]
-
Scott, N. E., Parker, B. L., & Connolly, A. M. (2024). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. bioRxiv. [Link]
-
Yang, Y., Liu, M., & Chen, C. (2022). Comparative N-Glycoproteomics Analysis of Clinical Samples Via Different Mass Spectrometry Dissociation Methods. Frontiers in Chemistry, 10, 836168. [Link]
-
Pagel, K., & Struwe, W. B. (2022). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. Angewandte Chemie International Edition, 61(22), e202115918. [Link]
-
Campanero-Rhodes, M. A., Smith, A., & Chai, W. (2007). N-Glycolyl GM1 Ganglioside as a Receptor for Simian Virus 40. Journal of Virology, 81(23), 12846-12858. [Link]
-
Jayasundar, J. J., & Abdullah, Z. (2024). An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. Metabolites, 14(10), 606. [Link]
-
Roy, S., & Das, A. (2020). A new LC-MS/MS technique for separation of gangliosides using a phenyl-hexyl column. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 521-529. [Link]
-
Zamfir, A. D., Vukelić, Ž., & Schneider, A. (2007). A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry. Journal of Biomolecular Techniques, 18(4), 229-236. [Link]
-
Zhang, Y., & Chen, H. (2011). Electron transfer dissociation (ETD) fragmentation and sequencing of a linear milk oligosaccharide. ResearchGate. [Link]
-
Li, L., & Li, H. (2018). The workflow for analysis of gangliosides by combining ESI with MALDI MS. ResearchGate. [Link]
-
Han, L., & Costello, C. E. (2011). Electron Transfer Dissociation of Milk Oligosaccharides. Journal of the American Society for Mass Spectrometry, 22(5), 997-1013. [Link]
-
Xia, Y., & Chrisman, P. A. (2018). Electron Transfer Dissociation and Collision-Induced Dissociation of Underivatized Metallated Oligosaccharides. Journal of the American Society for Mass Spectrometry, 29(5), 900-911. [Link]
-
Wikipedia. (2024). Collision-induced dissociation. [Link]
-
Han, L., & Costello, C. E. (2011). ETD/CID MS 3 fragmentation and CID MS 3 spectrum of the product ion [M + Mg -H] + m/z 1099.5. ResearchGate. [Link]
-
Klein, D. R., & Brodbelt, J. S. (2017). Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(8), 1512-1521. [Link]
-
Taki, T. (2021). Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]
Sources
- 1. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Nomenclature of Fragment Ions [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cracking the Sugar Code by Mass Spectrometry: An Invited Perspective in Honor of Dr. Catherine E. Costello, Recipient of the 2017 ASMS Distinguished Contribution Award - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 11. Electron Transfer Dissociation of Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Transfer Dissociation and Collision-Induced Dissociation of Underivatized Metallated Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Comparative N-Glycoproteomics Analysis of Clinical Samples Via Different Mass Spectrometry Dissociation Methods [frontiersin.org]
- 15. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cores.emory.edu [cores.emory.edu]
- 17. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. harvardapparatus.com [harvardapparatus.com]
A Senior Scientist's Guide to Elucidating the GM1-Toxin Interaction: An In-Depth Comparison of X-ray Crystallography and Alternative Methods
Introduction: The Critical Role of the GM1-Toxin Interaction in Pathogenesis
The interaction between the ganglioside GM1 and certain bacterial AB5 toxins, most notably cholera toxin (CT) from Vibrio cholerae, represents a pivotal event in the pathogenesis of severe diarrheal diseases.[1][2] The B-pentamer subunit (CTB) of the toxin binds with high affinity to the GM1 pentasaccharide displayed on the surface of intestinal epithelial cells, initiating a cascade that leads to toxin internalization and cellular intoxication.[3][4] This binding is one of the strongest known protein-carbohydrate interactions, making it a prime target for therapeutic intervention.[5][6] A detailed, atomic-level understanding of this interaction is therefore essential for the rational design of novel inhibitors, vaccines, and diagnostic tools.[3][7]
X-ray crystallography has been the cornerstone technique for visualizing this interaction, providing high-resolution "snapshots" of the complex.[3][4] However, it is not the only tool at our disposal. A multi-faceted approach, leveraging the strengths of various biophysical techniques, is often necessary to build a comprehensive model of the binding dynamics, thermodynamics, and cellular context. This guide provides an in-depth, field-proven perspective on utilizing X-ray crystallography to solve the GM1-toxin complex structure, critically compares it with alternative methods, and offers detailed protocols to empower researchers in this field.
PART 1: The Crystallographic Approach to the GM1-Toxin Complex
X-ray crystallography provides unparalleled atomic-level detail of the toxin-receptor interface. The resulting structures have been instrumental in identifying the key residues and sugar moieties involved in the binding, often described as a "two-fingered grip" where the terminal galactose and sialic acid of GM1 are primary contact points.[3] The path from purified components to a final, refined structure is a multi-step process demanding precision and an understanding of the underlying principles.
The Crystallography Workflow: A Conceptual Overview
The entire process can be visualized as a pipeline, where success in each stage is contingent upon the quality of the preceding one. Each step presents unique challenges and requires careful optimization.
Detailed Experimental Protocol: Crystallizing the Cholera Toxin B-Pentamer (CTB) with GM1os
This protocol synthesizes common methodologies for obtaining high-quality crystals of the CTB:GM1os complex suitable for high-resolution diffraction studies.[3][8]
Step 1: Recombinant CTB Expression and Purification
-
Causality: A highly pure, stable, and correctly folded protein is the single most critical factor for successful crystallization. Bacillus brevis and E. coli are common expression systems.[9][10] Affinity purification is often the method of choice.
-
Protocol:
-
Expression: Express recombinant CTB (e.g., from V. cholerae O1 strain 569B) in a suitable host system.[9]
-
Affinity Chromatography: Purify the expressed CTB from the culture supernatant or cell lysate using a D-galactose-agarose column.[9] Elute the bound CTB using a gradient of 0.1–0.4 M D-galactose.[9]
-
Size-Exclusion Chromatography (SEC): Perform a final "polishing" step using SEC (e.g., Superdex 75 column) in a buffer such as 20 mM Tris-HCl, 150 mM NaCl, pH 7.5. This step is crucial to separate the stable pentamers from aggregates or monomers.
-
Concentration & QC: Concentrate the purified CTB pentamer to 10-20 mg/mL. Verify purity and pentameric state (>95%) by SDS-PAGE and native PAGE. Confirm identity via Western Blot or Mass Spectrometry.
-
Step 2: Complex Formation and Crystallization
-
Causality: Co-crystallization, where the pre-formed complex is crystallized, is generally more successful than soaking the ligand into apo-protein crystals for this system. The GM1 oligosaccharide (GM1os) is used instead of the full ganglioside to avoid micelle formation from the lipid tail.
-
Protocol:
-
Complex Formation: Incubate the purified CTB pentamer with a 2-5 molar excess of GM1os per CTB monomer for at least 2 hours at 4°C to ensure saturation of all five binding sites.
-
Crystallization Method: The hanging drop vapor diffusion method is commonly employed.
-
Setup:
-
Drop Composition: Mix 1 µL of the CTB:GM1os complex solution with 1 µL of the reservoir solution on a siliconized cover slip.
-
Reservoir Solution: A typical starting point is 15-25% (w/v) Polyethylene Glycol (PEG) 3350 or 4000, 0.1 M Tris-HCl pH 8.0-8.5, and 0.2 M MgCl2 or Li2SO4.
-
-
Incubation: Seal the cover slip over the reservoir well and incubate at a constant temperature, typically 18-22°C. Crystals usually appear within 3-10 days.[8]
-
Step 3: Data Collection and Structure Solution
-
Causality: Synchrotron X-ray sources are essential for obtaining high-resolution data from protein crystals, which are often small and diffract weakly. Cryo-cooling minimizes radiation damage during data collection.
-
Protocol:
-
Cryo-protection: Briefly soak the crystals in a solution containing the reservoir components supplemented with 20-25% (v/v) glycerol or ethylene glycol to prevent ice formation.
-
Harvesting: Loop out a single crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron beamline. Aim for a complete dataset with a resolution of 2.0 Å or better.[11][12] High-resolution datasets even up to 1.25 Å have been achieved for this complex.[13]
-
Structure Solution: Solve the structure by molecular replacement using a previously determined CTB structure (e.g., PDB ID: 3CHB) as a search model. Build the GM1os ligand into the resulting difference electron density maps and proceed with iterative cycles of refinement and model building.
-
PART 2: Comparison with Alternative and Complementary Techniques
While X-ray crystallography provides the highest resolution structural data, it offers a static view of the interaction. A comprehensive understanding requires integrating this information with data from techniques that can probe binding kinetics, thermodynamics, and solution-state behavior.
At-a-Glance Comparison of Methodologies
| Technique | Information Provided | Typical Resolution / Sensitivity | Key Advantages | Key Limitations |
| X-ray Crystallography | High-resolution 3D atomic structure of the complex.[3] | 1.2 - 2.5 Å[11][13] | Unparalleled atomic detail of binding interfaces. | Requires well-diffracting crystals; static picture; non-physiological conditions (e.g., high salt, PEG). |
| NMR Spectroscopy | Solution-state structure, dynamics, identification of binding interface via chemical shift perturbation.[14] | Atomic resolution for smaller systems (<40 kDa) | Provides solution-state data and dynamics; can detect weak interactions.[5] | Challenging for large complexes like the full AB5 toxin (84 kDa); requires isotopic labeling.[14] |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of macromolecules in a near-native, hydrated state. | 2.5 - 10 Å | No crystallization needed; can analyze large, flexible, or heterogeneous complexes. | Typically lower resolution than crystallography for this size of complex; requires specialized equipment. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff) and affinity (KD).[15][16] | pM to mM affinity range[17] | Label-free, real-time data on association and dissociation rates; requires small sample quantities.[17] | Immobilization of one partner can introduce artifacts; mass transport limitations can complicate analysis. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding thermodynamics (ΔH, ΔS, KD, stoichiometry).[18] | nM to mM affinity range | Gold standard for thermodynamics; provides a complete thermodynamic profile of the interaction in solution. | Requires relatively large amounts of pure sample; low throughput. |
In-Depth Analysis of Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a powerful lens into the solution-state dynamics of the GM1-toxin interaction. By monitoring changes in the chemical environment of specific atoms upon complex formation, one can map the binding interface. For instance, 13C NMR studies have shown that upon binding the GM1 oligosaccharide, tryptophan residues within the CTB subunits experience a shift in their resonances, confirming their involvement in the interaction.[14] Similarly, specific carbons in the sialic acid and galactose moieties of GM1 are also shifted, suggesting a toxin-induced conformational change in the oligosaccharide itself.[14] While NMR is excellent for probing dynamics, its application to the entire 84 kDa cholera toxin holotoxin is challenging, though it is well-suited for studying interactions with the isolated B-pentamer.[14]
Surface Plasmon Resonance (SPR)
SPR is an indispensable tool for quantifying the kinetics and affinity of the GM1-toxin interaction in real-time.[15][17] In a typical experiment, the GM1 pentasaccharide is immobilized on a sensor chip, and the toxin is flowed over the surface.[15] This method has been used to determine that CTB binds to GM1 with extremely high affinity, with dissociation constants (KD) reported in the picomolar to nanomolar range.[12][16][17] This high affinity is a result of both a fast association rate and a very slow dissociation rate, which SPR can measure directly.[16] This technique is also highly valuable for screening potential inhibitors by measuring their ability to compete with GM1 for binding to the toxin.
Isothermal Titration Calorimetry (ITC)
ITC provides the most direct and accurate measurement of the thermodynamic forces driving the interaction. By measuring the heat released or absorbed as the ligand is titrated into the protein solution, ITC determines the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18] From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic signature. Studies using ITC have dissected the energetic contributions of individual sugar residues within the GM1 pentasaccharide, revealing the critical roles of the terminal galactose and sialic acid in the high-affinity interaction.[18]
The Synergy of a Multi-Technique Approach
The most powerful insights emerge when these techniques are used in concert. X-ray crystallography provides the static, high-resolution blueprint of the interaction. NMR can then be used to confirm that the key interactions observed in the crystal also occur in solution and to probe the dynamics of the complex. SPR and ITC provide the crucial quantitative data on how fast and how tightly the components bind, and what thermodynamic forces drive the association.
For example, a crystal structure might reveal a key hydrogen bond.[6] NMR could then be used to probe the strength and dynamics of this bond in solution, while ITC could quantify its contribution to the overall binding enthalpy. This integrated approach provides a self-validating system, where the findings from one technique corroborate and enrich the others, leading to a robust and comprehensive understanding essential for drug development.
Sources
- 1. New insights into molecular mechanisms of cholera infection [uni-muenster.de]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fucosylation and protein glycosylation create functional receptors for cholera toxin | eLife [elifesciences.org]
- 5. Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards new cholera prophylactics and treatment: Crystal structures of bacterial enterotoxins in complex with GM1 mimics | bioRxiv [biorxiv.org]
- 8. Crystallization and preliminary x-ray diffraction study of cholera toxin B-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. rcsb.org [rcsb.org]
- 12. Crystal structures of cholera toxin in complex with fucosylated receptors point to importance of secondary binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Observation by 13C NMR of interactions between cholera toxin and the oligosaccharide of ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural evaluation of GM1-related carbohydrate–cholera toxin interactions through surface plasmon resonance kinetic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Structural Confirmation and Performance Profiling of Fluorinated GM1 Pentasaccharide Analogs
Executive Summary
The ganglioside GM1 is a critical glycosphingolipid governing neuronal plasticity and acting as the primary receptor for the Cholera Toxin B subunit (CTB). However, the nativeGM1 pentasaccharide is metabolically labile and chemically complex, complicating its use in therapeutic development.
Fluorinated GM1 analogs (F-GM1) have emerged as precise "molecular editing" tools.[1][2][3] By replacing specific hydroxyl groups (e.g., C2-OH of Galactose or C3-H of Sialic Acid) with fluorine, researchers can probe hydrogen bonding networks and enhance metabolic stability without disrupting the global glycan conformation.
This guide details the structural confirmation of these analogs, focusing on 2-deoxy-2-fluoro-GM1 (F-GM1) . It compares their performance against native GM1 and synthetic intermediates, providing validated protocols for NMR characterization and binding affinity profiling.
Part 1: The Structural Challenge and The Fluorine Solution
Native GM1 is susceptible to hydrolysis by glycosidases (specifically sialidases and galactosidases). Furthermore, probing the specific atomic contributions of GM1 to protein binding is difficult because removing a hydroxyl group (deoxygenation) alters the electronic profile of the sugar ring.
The Fluorine Advantage:
-
Bioisosterism: Fluorine is a steric mimic of the hydroxyl group (Van der Waals radius: F = 1.47 Å vs. OH = 1.40 Å) but lacks hydrogen bond donor capability.[3]
-
Electronic Stability: The high electronegativity of fluorine strengthens adjacent glycosidic bonds (inductive effect), rendering the analog resistant to enzymatic hydrolysis.
-
NMR Spy: The
F nucleus is 100% naturally abundant and has no background signal in biological systems, making it the ultimate probe for structural validation.
Workflow: From Synthesis to Validation
The following diagram outlines the critical path for confirming the structure of a fluorinated GM1 pentasaccharide.
Figure 1: Integrated workflow for the synthesis, structural confirmation, and functional profiling of fluorinated GM1 analogs.
Part 2: Comparative Structural Analysis
The introduction of fluorine requires rigorous confirmation that the substitution has not distorted the sugar pucker (chair conformation).
NMR Diagnostics: The F Probe
In the synthesis of F-GM1 (specifically modifying the terminal galactose), the stereoselectivity of the glycosylation is paramount.
-
Single Peak: Indicates high diastereomeric purity (e.g., exclusive
-linkage). -
Chemical Shift: The shift (
) is sensitive to the axial vs. equatorial position. For a C2-substituted galactose, the F signal confirms the gluco vs. galacto configuration.
Performance Comparison: Native vs. Fluorinated
The table below compares the Native GM1 against the F-GM1 analog (C2-deoxy-2-fluoro-Gal) and a truncated GM1 Pentasaccharide (GM1-PS).
| Feature | Native GM1 | F-GM1 (2-F-Gal Analog) | GM1 Pentasaccharide (No Lipid) |
| H-Bond Donor | C2-OH (Yes) | C2-F (No) | C2-OH (Yes) |
| CTB Affinity ( | ~40 nM (High) | ~120 nM (Moderate) | ~400 nM (Lower) |
| Enzymatic Stability | Low (Hydrolyzable) | High (Resistant) | Low |
| Structural Probe | Complex | Distinct | Complex |
| Conformation | Standard Chair ( | Distorted Chair (due to F-dipole) | Standard Chair ( |
Key Insight: While F-GM1 shows slightly weaker binding (~3-fold reduction) compared to native GM1, it confirms that the C2-OH is a crucial Hydrogen Bond donor.[1][4] However, the fact that it binds at all (and strongly) proves that the global shape of the molecule is preserved, validating it as a structural mimetic [1].
Part 3: Experimental Protocols
Protocol A: F NMR Structural Confirmation
Objective: To verify the presence of the fluorine atom, its regiochemistry, and the stereochemical purity of the glycosidic linkage.
Equipment: Bruker Avance III HD (or equivalent), 400 MHz or higher.
Solvent: D
-
Sample Prep: Dissolve 2–5 mg of the fluorinated pentasaccharide in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Pulse Program: zgfhigqn (Inverse gated decoupling to suppress NOE if quantitative integration is needed).
-
Spectral Width: 200–300 ppm (ensure coverage of -180 to -220 ppm for deoxy-fluoro sugars).
-
Relaxation Delay (D1): >2.0 s (Fluorine relaxation can be slow).
-
Scans (NS): 64–128 (High sensitivity of
F usually requires fewer scans than C).
-
-
Analysis:
-
Reference CFCl
at 0.0 ppm or use an internal standard (e.g., trifluoroacetic acid at -76.55 ppm). -
Success Criterion: A sharp doublet of doublets (dd) or ddd signal corresponding to the geminal H-F coupling (
Hz) and vicinal couplings ( Hz).
-
Protocol B: Competitive Binding Assay (GM1 vs. F-GM1)
Objective: To determine the IC
Reagents:
-
Recombinant CTB pentamer.
-
Native GM1 (Control).
-
Buffer: PBS, pH 7.4.
Workflow (STD-NMR Method):
-
Protein Prep: Buffer exchange CTB into deuterated PBS (PBS in D
O). Concentration: 10 M. -
Ligand Prep: Prepare F-GM1 stock (5 mM in D
O). -
Experiment:
-
Add F-GM1 to CTB solution (Ligand:Protein ratio 50:1).
-
Run Saturation Transfer Difference (STD) NMR pulse sequence.
-
Irradiate protein resonances (on-resonance) at -1.0 ppm; off-resonance at 40 ppm.
-
-
Competition:
-
Titrate a known high-affinity competitor (e.g., Native GM1) into the tube.
-
Monitor the decrease in the STD signal intensity of the F-GM1 reporter peaks.
-
-
Calculation: Plot % STD intensity vs. Competitor Concentration to derive IC
.
Part 4: Mechanism of Action Visualization
The following diagram illustrates why the Fluorinated analog is structurally informative. It highlights the "Atomic Editing" where the Hydrogen Bond Donor (H) is deleted, but the Acceptor capacity (F) and steric bulk are retained.[2]
Figure 2: Mechanistic comparison of Native GM1 vs. F-GM1 binding to Cholera Toxin B, highlighting the loss of the key hydrogen bond donor.[5]
References
-
Jordan, C., et al. (2024). Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine.[1][2][4][6] ACS Central Science.[3] Available at: [Link]
-
Lin, C. C., et al. (2000). NMR spectra of fluorinated carbohydrates. Carbohydrate Research. Available at: [Link]
-
Merritt, E. A., et al. (1994). Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide.[1][2][4][5] Protein Science. Available at: [Link]
-
Withers, S. G. (2007). Enzymatic Synthesis of Fluorinated Mechanistic Probes for Sialidases. Journal of the American Chemical Society.[7] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Differentiating GM1 Isomers Using Ion Mobility Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neurobiology and disease, the subtle differences between molecular structures can have profound consequences. This is particularly true for gangliosides, a class of complex glycosphingolipids vital for neuronal function.[1][2] Among them, GM1 is of significant interest due to its roles in neuroprotection and its implication in lysosomal storage diseases like GM1 gangliosidosis.[2][3] However, the structural diversity of GM1, arising from variations in its ceramide and oligosaccharide components, presents a significant analytical challenge.[4][5][6] This guide provides an in-depth comparison of ion mobility-mass spectrometry (IM-MS) with traditional methods for differentiating GM1 isomers, offering a powerful tool for researchers in the field.
The Challenge of Isomerism in GM1 Gangliosides
GM1 gangliosides are composed of a ceramide lipid tail anchored in the cell membrane and a complex carbohydrate headgroup.[1][2][7] Isomerism in GM1 can arise from several sources:
-
Ceramide Moiety: Variations in the fatty acid chain length and the long-chain base of the ceramide component lead to isomers. For example, GM1 (d18:1/20:0) and GM1 (d20:1/18:0) are isomers with the same mass but different ceramide structures.[4][5]
-
Oligosaccharide Chain: While less common for GM1 itself, other gangliosides like GD1 have isomers (GD1a and GD1b) based on the linkage position of sialic acid residues.[8][9] This highlights the potential for subtle but critical differences in the carbohydrate structure.
These isomeric differences, though small, can significantly impact the biological function and recognition of GM1 by other molecules.[1] Traditional mass spectrometry (MS) alone struggles to differentiate these isomers as they often have identical mass-to-charge ratios (m/z).[10][11] While liquid chromatography (LC) coupled with MS (LC-MS) can separate some isomers, it often requires extensive method development and may not resolve all co-eluting species.[3][5]
Ion Mobility Mass Spectrometry: A New Dimension of Separation
Ion mobility mass spectrometry (IM-MS) has emerged as a powerful technique for separating isomeric ions in the gas phase.[10][11][12][13] It adds a dimension of separation based on the ion's size, shape, and charge, which is described by its rotationally averaged collision cross-section (CCS).[11][12] In essence, as ions travel through a drift tube filled with a neutral buffer gas under the influence of an electric field, their shape dictates their mobility. Compact ions travel faster than extended, bulkier isomers, allowing for their separation.[11][12][13]
This capability makes IM-MS particularly well-suited for distinguishing between GM1 isomers that are indistinguishable by mass alone.[10][14]
Comparative Analysis: IM-MS vs. LC-MS/MS
| Feature | Ion Mobility-Mass Spectrometry (IM-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Separation Principle | Gas-phase separation based on ion size, shape, and charge (Collision Cross Section).[10][11][12] | Liquid-phase separation based on analyte polarity and interaction with a stationary phase.[3][5] |
| Isomer Resolution | Can separate isomers with different 3D conformations, including ceramide and glycan isomers.[10][15] | Can separate some isomers, but co-elution is common, especially for structurally similar species.[4][5] |
| Analysis Time | Rapid, with separations occurring on a millisecond timescale.[13] | Typically longer, with run times on the order of minutes to an hour.[5] |
| Method Development | Generally requires less method development compared to LC. | Can be extensive, requiring optimization of columns, mobile phases, and gradients. |
| Structural Information | Provides an additional data point (CCS value) that relates to the ion's 3D structure.[11] | Relies on retention time and fragmentation patterns for identification.[4][5] |
| Sample Requirement | Can be performed with direct infusion, requiring minimal sample preparation.[10] | Typically requires more extensive sample preparation, including extraction and purification.[8][16] |
Experimental Workflow: Differentiating GM1 Isomers with IM-MS
The following provides a generalized workflow for the analysis of GM1 isomers using IM-MS. Specific parameters will vary depending on the instrumentation used.
Diagram: IM-MS Workflow for GM1 Isomer Analysis
Caption: A generalized workflow for the differentiation of GM1 isomers using ion mobility-mass spectrometry.
Step-by-Step Methodology
1. Sample Preparation: Ganglioside Extraction
-
Objective: To isolate gangliosides from a biological matrix (e.g., brain tissue, cell culture).
-
Protocol (Modified Folch Extraction):
-
Homogenize the tissue or cell pellet in a chloroform/methanol mixture (e.g., 2:1, v/v).[8]
-
Sonicate and vortex the mixture to ensure complete lipid extraction.[8]
-
Add water to induce phase separation.[8]
-
Centrifuge the mixture. The upper aqueous phase will be enriched with gangliosides.[8]
-
Carefully collect the upper phase and dry it under a stream of nitrogen.[8]
-
Re-dissolve the dried ganglioside extract in an appropriate solvent (e.g., methanol) for analysis.[8]
-
2. Ion Mobility-Mass Spectrometry Analysis
-
Objective: To separate and detect GM1 isomers based on their drift time and m/z.
-
Instrumentation: A mass spectrometer equipped with an ion mobility cell (e.g., Drift Tube (DTIMS), Travelling Wave (TWIMS), Trapped Ion Mobility (TIMS), or Cyclic IMS (cIMS)).[10][13]
-
Protocol:
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8][17] Negative ion mode is often advantageous for ganglioside analysis.[17]
-
Ion Mobility Separation: The ionized GM1 molecules are introduced into the ion mobility cell. Here, they are separated based on their collision cross-section as they drift through a buffer gas under an electric field.[10][11][12]
-
Mass Analysis: The mobility-separated ions then enter the mass analyzer (e.g., Time-of-Flight, TOF) where their m/z is determined.[13]
-
3. Data Analysis and Interpretation
-
Objective: To identify and differentiate GM1 isomers from the acquired data.
-
Data Visualization: The data is typically presented as a 2D contour plot of ion intensity as a function of drift time (or CCS) and m/z.[8] Isomers with the same m/z will appear at different drift times.
-
Isomer Identification:
-
By comparing the drift times or calculated CCS values of unknown peaks to those of known GM1 isomer standards, specific isomers can be identified.
-
Ultra-high resolution platforms, such as cyclic IMS, can provide baseline separation of isomers with very small structural differences, such as GD1a and GD1b, which can be extended to GM1 isomers.[10]
-
Case Study: Differentiating GD1a and GD1b Isomers
While specific data for all GM1 isomers is emerging, the separation of the ganglioside isomers GD1a and GD1b serves as an excellent proxy to demonstrate the power of IM-MS. These isomers differ only in the linkage position of one sialic acid residue.
A study using a SELECT SERIES Cyclic IMS instrument demonstrated the complete separation of GD1a (d18:1/18:0) and GD1b (d18:1/18:0) isomers. With a single pass through the ion mobility cell, the isomers were unresolved. However, by increasing the number of passes to five, a mobility resolution of 145 Ω/ΔΩ was achieved, resulting in their complete separation. This highlights the capability of high-resolution IM-MS to distinguish between lipids with extremely subtle structural variations.
Logical Relationship: Resolution and Isomer Separation
Caption: The relationship between increased ion mobility resolution and the improved separation of isomers.
Conclusion and Future Perspectives
Ion mobility-mass spectrometry offers a significant advancement in the analytical toolkit for lipidomics and neuroscience research. Its ability to separate isomers based on their three-dimensional structure provides a level of detail that is often unattainable with conventional LC-MS/MS methods.[6][10][14] For researchers studying GM1 gangliosides, IM-MS opens up new avenues to:
-
Unambiguously identify and quantify specific GM1 isomers in complex biological samples.
-
Investigate the distinct biological roles of different GM1 isomers in health and disease.
-
Develop more specific biomarkers for diseases like GM1 gangliosidosis.
-
Aid in the development of targeted therapeutics that interact with specific GM1 conformations.
As ion mobility technology continues to evolve, with instruments offering even higher resolution and sensitivity, its application in unraveling the complexities of the lipidome will undoubtedly expand, providing deeper insights into the molecular basis of life.[10][15]
References
- Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - Frontiers. (2023, March 15).
- The structure of gangliosides hides a code for determining neuronal functions - AIR Unimi.
- Structures of gangliosides G M1 (d18:1/18:0) (A) and G M2 (d18:1/18:0) (B). - ResearchGate.
- Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry - Engineered Science Publisher. (2025, November 27).
- Gangliosides' analysis by MALDI-ion mobility MS - PMC.
- Basics of ion mobility mass spectrometry - ResearchGate. (2025, August 7).
- GM1 Ganglioside - Lipid Analysis - Lipotype.
- Structure of ganglioside GM1. | Download Scientific Diagram - ResearchGate.
- Ganglioside GM1 | C73H131N3O31 | CID 9963963 - PubChem.
- Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC.
- Identification and quantification of isomeric gangliosides with... | Download Scientific Diagram - ResearchGate.
- Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC.
- Ion-mobility spectrometry–mass spectrometry - Wikipedia.
- MALDI TIMS IMS of Disialoganglioside Isomers – GD1a and GD1b in Murine Brain Tissue - ChemRxiv.
- A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry - PMC.
- New Approach to Characterizing Glycolipids Created Using IMS-MS | LCGC International. (2023, October 2).
- Experimental workflow for ganglioside extraction and analysis,... - ResearchGate.
- Lipid and Glycolipid Isomer Analyses Using Ultra-High Resolution Ion Mobility Spectrometry Separations - PMC. (2017, January 18).
- Separation of Ganglioside Isomers Using the SELECT SERIES™ Cyclic™ IMS | Waters.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Gangliosides’ analysis by MALDI-ion mobility MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 11. espublisher.com [espublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion-mobility spectrometry–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid and Glycolipid Isomer Analyses Using Ultra-High Resolution Ion Mobility Spectrometry Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
